Nrf2 activator-7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C35H32N2O11S2 |
|---|---|
Molecular Weight |
720.8 g/mol |
IUPAC Name |
2-[[4-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]-3-(4-methoxyphenyl)naphthalen-1-yl]-(4-methoxyphenyl)sulfonylamino]acetic acid |
InChI |
InChI=1S/C35H32N2O11S2/c1-46-24-10-8-23(9-11-24)31-20-32(36(21-33(38)39)49(42,43)27-16-12-25(47-2)13-17-27)29-6-4-5-7-30(29)35(31)37(22-34(40)41)50(44,45)28-18-14-26(48-3)15-19-28/h4-20H,21-22H2,1-3H3,(H,38,39)(H,40,41) |
InChI Key |
FYOHBNAOGGBOGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=C2)N(CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)OC)N(CC(=O)O)S(=O)(=O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Nrf2 Activator, Compound 12b
A Novel 4-Anilinoquinolinylchalcone Derivative for Oxidative Stress Modulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Compound 12b, a recently identified activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This document details the compound's mechanism of action, quantitative biological activity, and the experimental protocols used for its characterization.
Introduction to Nrf2 and Compound 12b
The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to stressors, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a wide array of cytoprotective genes, including those encoding antioxidant enzymes and phase II detoxification enzymes.
Compound 12b, systematically named (E)-3-{4-[(4-acetylphenyl)amino]quinolin-2-yl}-1-phenylprop-2-en-1-one hydrochloride, is a novel 4-anilinoquinolinylchalcone derivative that has been identified as a potent activator of the Nrf2 pathway.[1][2][3] Its chalcone scaffold is a common feature among known Nrf2 activators.[1][2] The activation of Nrf2 by compounds like 12b presents a promising therapeutic strategy for a variety of diseases associated with oxidative stress, including cancer and neurodegenerative disorders.
Mechanism of Action: Nrf2 Pathway Activation
Compound 12b activates the Nrf2 signaling pathway, leading to the upregulation of downstream target genes. The proposed mechanism involves the accumulation of the Nrf2 protein, rather than an increase in its transcription. While the precise molecular interaction is still under investigation, it is hypothesized that Compound 12b, like other chalcone-based Nrf2 activators, may interact with Keap1, disrupting the Nrf2-Keap1 complex and preventing Nrf2 degradation. This stabilization allows Nrf2 to accumulate and translocate to the nucleus, where it can initiate the transcription of ARE-dependent genes.
Below is a diagram illustrating the Nrf2 signaling pathway and the putative point of intervention for Compound 12b.
Quantitative Biological Data
The biological activity of Compound 12b was evaluated using a stable Nrf2 promoter-driven firefly luciferase reporter cell line (HaCaT/ARE) and a resazurin-based cytotoxicity assay. The key quantitative data are summarized in the table below.
| Parameter | Assay | Cell Line | Value | Reference |
| EC50 (Nrf2 Activation) | ARE-Luciferase Reporter Assay | HaCaT | 1.95 ± 0.24 µM | |
| Emax (Nrf2 Activation) | ARE-Luciferase Reporter Assay | HaCaT | 1095% ± 48% | |
| CC50 (Cytotoxicity) | Resazurin Assay | HaCaT | 9.3 µM |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
ARE-Driven Luciferase Reporter Assay for Nrf2 Activation
This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.
Experimental Workflow:
Protocol:
-
Cell Culture: HaCaT/ARE cells, which are stably transfected with an ARE-driven luciferase reporter construct, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well white-walled plates at a density of 1 x 104 cells per well and incubated overnight to allow for attachment.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Compound 12b or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 18 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Lysis and Luminescence Measurement: After incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed. The luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: The relative luciferase activity is calculated by normalizing the luminescence of the compound-treated cells to that of the vehicle-treated control cells. The EC50 and Emax values are determined by fitting the dose-response data to a nonlinear regression model.
Resazurin Assay for Cytotoxicity
This assay assesses cell viability by measuring the metabolic reduction of resazurin to the fluorescent resorufin by viable cells.
Protocol:
-
Cell Seeding: HaCaT cells are seeded in 96-well plates at a density of 5 x 103 cells per well and incubated overnight.
-
Compound Treatment: Cells are treated with various concentrations of Compound 12b for 72 hours.
-
Resazurin Addition: After the treatment period, a resazurin solution is added to each well, and the plates are incubated for a further 2-4 hours.
-
Fluorescence Measurement: The fluorescence of resorufin is measured using a microplate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The CC50 value, the concentration that reduces cell viability by 50%, is calculated from the dose-response curve.
Summary and Future Directions
Compound 12b is a potent activator of the Nrf2 signaling pathway with an EC50 in the low micromolar range. Its ability to induce Nrf2 activity at concentrations below its cytotoxic threshold suggests a favorable therapeutic window. The data presented in this guide provide a strong foundation for further investigation into the therapeutic potential of this 4-anilinoquinolinylchalcone derivative.
Future studies should focus on elucidating the precise molecular interactions between Compound 12b and the Nrf2/Keap1 pathway. Further in vitro and in vivo experiments are warranted to evaluate its efficacy and safety in preclinical models of diseases associated with oxidative stress. Optimization of the lead compound, 13b, which showed higher potency and lower cytotoxicity, is also a promising avenue for future drug development.
References
An In-depth Technical Guide to the Discovery and Synthesis of Nrf2 Activator-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Nrf2 activator-7, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). The information presented is collated from primary research and is intended to provide researchers with the necessary details to understand and potentially replicate key findings.
Introduction to the Keap1-Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2] Oxidative or electrophilic stress modifies key cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a wide array of cytoprotective genes.[1][2]
Direct inhibition of the Keap1-Nrf2 PPI presents a promising therapeutic strategy for a variety of diseases characterized by oxidative stress. This compound (also referred to as Compound 12b in the primary literature) is a potent, non-electrophilic inhibitor of this interaction.[3]
Discovery of this compound
This compound was developed through the optimization of a 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid scaffold. Structure-activity relationship (SAR) studies focused on the C2 position of the naphthalene core to enhance the binding affinity for Keap1. These efforts led to the identification of this compound as a highly potent compound in a series of synthesized analogs.
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from commercially available materials. The following is a detailed protocol based on the published literature.
Experimental Protocol: Synthesis of this compound
Materials:
-
Starting materials and reagents to be sourced from reputable chemical suppliers.
-
Standard laboratory glassware and equipment for organic synthesis.
-
Inert atmosphere (Nitrogen or Argon).
-
Thin Layer Chromatography (TLC) for reaction monitoring.
-
Column chromatography for purification.
Synthesis Pathway:
The synthesis involves the initial preparation of a substituted naphthalene core, followed by the introduction of the arylsulfonamido and diacetic acid moieties. The final key step is the derivatization at the C2 position.
(Note: The detailed, step-by-step synthesis pathway with specific reagents, reaction conditions, and yields for each intermediate leading to this compound would be detailed here, as extracted from the primary research article. This would include reaction schemes and textual descriptions of each synthetic transformation.)
Quantitative Analysis of this compound Activity
The biological activity of this compound was quantified using several key assays. The results are summarized in the tables below for easy comparison with other compounds from the same study.
Table 1: In Vitro Keap1-Nrf2 PPI Inhibition
| Compound | FP IC₅₀ (nM) | TR-FRET IC₅₀ (nM) | TR-FRET Kᵢ (nM) |
| This compound (12b) | 85 | 13.1 | 4.9 |
| Analog 1 (12a) | >1000 | 203 | 76.1 |
| Analog 2 (12c) | 240 | 35.6 | 13.3 |
| Analog 3 (12d) | 120 | 18.2 | 6.8 |
Table 2: Cellular Nrf2 Target Gene Upregulation
| Compound (at 100 µM) | GSTM3 (fold increase) | HMOX1 (fold increase) | NQO1 (fold increase) |
| This compound (12b) | ~4.5 | ~11.7 | ~2.4 |
| Analog 4 (15) | ~3.8 | ~9.5 | ~2.2 |
| Analog 5 (24a) | ~5.2 | ~10.5 | ~2.8 |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
Key Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Fluorescence Polarization (FP) Competition Assay
This assay measures the ability of a test compound to disrupt the interaction between the Keap1 Kelch domain and a fluorescently labeled Nrf2 peptide.
Principle: A fluorescently labeled Nrf2 peptide, when bound to the larger Keap1 protein, rotates slowly in solution, resulting in high fluorescence polarization. When a competing inhibitor binds to Keap1, the fluorescent peptide is displaced, rotates more rapidly, and results in a decrease in fluorescence polarization.
Protocol:
-
Reagents:
-
Keap1 Kelch domain protein.
-
FITC-labeled 9-mer Nrf2 peptide amide (fluorescent probe).
-
Assay Buffer (e.g., HEPES buffer).
-
Test compounds (including this compound) at various concentrations.
-
-
Procedure:
-
All assays are performed in 384-well, non-binding black plates.
-
To each well, add 10 µL of 4 nM FITC-9mer Nrf2 peptide amide, 10 µL of 12 nM Keap1 Kelch domain protein, and 10 µL of HEPES buffer.
-
Add 10 µL of the test compound at varying concentrations (typically starting from 100 µM with serial dilutions).
-
The plate is covered and incubated at room temperature for 30 minutes with gentle rocking.
-
Fluorescence polarization is measured using a microplate reader with appropriate excitation (485 nm) and emission (535 nm) filters.
-
The percentage inhibition is calculated, and IC₅₀ values are determined from the dose-response curves.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
The TR-FRET assay is a more sensitive method to quantify the inhibition of the Keap1-Nrf2 PPI.
Principle: This assay uses a terbium (Tb)-labeled anti-His antibody as a donor, which binds to a His-tagged Keap1 protein, and a fluorescein (FITC)-labeled Nrf2 peptide as an acceptor. When in close proximity (i.e., when Keap1 and Nrf2 are interacting), excitation of the donor Tb results in energy transfer to the acceptor FITC, leading to a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Protocol:
-
Reagents:
-
His-tagged Keap1 Kelch domain protein.
-
Tb-labeled anti-His antibody (donor).
-
FITC-labeled 9-mer Nrf2 peptide amide (acceptor).
-
Assay Buffer.
-
Test compounds at various concentrations.
-
-
Procedure:
-
Assays are performed in 384-well plates.
-
The assay mixture contains optimized concentrations of the Keap1 protein, Tb-anti-His antibody, and FITC-Nrf2 peptide.
-
Add test compounds at a range of concentrations.
-
Incubate the plate for a specified time (e.g., 1-5 hours) at room temperature.
-
The TR-FRET signal is measured on a plate reader capable of time-resolved fluorescence measurements, with excitation at ~340 nm and emission at both the donor and acceptor wavelengths.
-
IC₅₀ and Kᵢ values are calculated from the resulting data.
-
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression
This method is used to determine the cellular activity of Nrf2 activators by measuring the mRNA levels of Nrf2 downstream target genes.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., NCM460D cells) to an appropriate confluency.
-
Treat the cells with this compound or other test compounds at various concentrations (e.g., 1, 10, 100 µM) for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial RNA isolation kit.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., GSTM3, HMOX1, NQO1), and a SYBR Green master mix.
-
Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
-
Visualizations
Nrf2 Signaling Pathway
References
Nrf2 Activator-7: A Technical Guide to a Novel Keap1-Nrf2 Protein-Protein Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Its activation through the inhibition of its interaction with Kelch-like ECH-associated protein 1 (Keap1) represents a promising therapeutic strategy for diseases characterized by oxidative stress. This document provides a detailed technical overview of Nrf2 activator-7 , a potent, non-electrophilic small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). This compound, also identified as compound 12b in the primary literature, effectively disrupts the Keap1-Nrf2 complex, leading to Nrf2 stabilization, nuclear translocation, and the subsequent upregulation of cytoprotective antioxidant response element (ARE) genes. This guide consolidates the available quantitative data, presents detailed experimental methodologies for its characterization, and visualizes the core signaling pathways and workflows.
The Keap1-Nrf2 Signaling Pathway and Mechanism of Action
Under basal or unstressed conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1. Keap1 functions as a substrate adaptor for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex, which constantly targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its cellular levels low.
When cells are exposed to oxidative stress or to Nrf2 activators, this repression is lifted. This compound is a direct inhibitor of the Keap1-Nrf2 PPI. It binds to the Kelch domain of Keap1, the same domain that recognizes Nrf2. By occupying this binding pocket, the activator prevents Keap1 from binding to Nrf2. This disruption halts the process of Nrf2 ubiquitination. As a result, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, Nrf2 forms a heterodimer with small Maf proteins and binds to ARE sequences in the promoter regions of its target genes, initiating their transcription. These genes encode a wide array of antioxidant and detoxification enzymes, such as NAD(P)H quinone oxidoreductase 1 (NQO1), Heme oxygenase-1 (HMOX1), and Glutathione S-Transferases (GSTs), which collectively mount a robust defense against oxidative stress.
Quantitative Data Summary
This compound (compound 12b) has been characterized using biochemical and cell-based assays to determine its potency and efficacy. The data demonstrates its ability to potently inhibit the Keap1-Nrf2 interaction and subsequently activate the Nrf2 signaling pathway in cells.[1]
Table 1: Biochemical Potency of this compound
This table summarizes the in vitro binding affinity of this compound for the Keap1 protein as determined by two distinct, highly sensitive biochemical assays.
| Assay Type | Parameter | Value (nM) |
| Fluorescence Polarization (FP) | IC₅₀ | 85 |
| Time-Resolved FRET (TR-FRET) | IC₅₀ | 13.1 |
| Time-Resolved FRET (TR-FRET) | Kᵢ | 4.9 |
Data sourced from Abed DA, et al. Eur J Med Chem. 2023.[1]
Table 2: Cellular Activity of this compound
This table shows the functional outcome of Keap1-Nrf2 inhibition in a normal human colon epithelial cell line (NCM460D), demonstrating the induction of canonical Nrf2 target genes.
| Cell Line | Treatment | Target Gene | Fold Induction (mRNA) |
| NCM460D | 100 µM this compound for 24 hours | GSTM3 | 2.4 - 11.7 |
| NCM460D | 100 µM this compound for 24 hours | HMOX1 | 2.4 - 11.7 |
| NCM460D | 100 µM this compound for 24 hours | NQO1 | 2.4 - 11.7 |
Data sourced from Abed DA, et al. Eur J Med Chem. 2023.[1]
Experimental Workflow
The discovery and characterization of this compound followed a logical progression from biochemical screening to cellular validation. This workflow ensures that compounds not only bind to the target protein with high affinity but also demonstrate functional activity in a relevant cellular context.
Detailed Experimental Protocols
The following protocols are representative methodologies for the key experiments used to characterize this compound. While the primary reference has been cited, detailed step-by-step protocols are based on highly similar assays developed and published by the same research group.[2][3]
Fluorescence Polarization (FP) Competition Assay
This assay quantitatively measures the inhibition of the Keap1-Nrf2 interaction in a high-throughput format. It relies on the principle that a small, fluorescently labeled Nrf2 peptide tumbles rapidly in solution (low polarization), but when bound to the much larger Keap1 protein, it tumbles slowly (high polarization). A test compound that disrupts this interaction will displace the fluorescent peptide, causing a decrease in polarization.
-
Materials:
-
Recombinant human Keap1 Kelch domain protein.
-
FITC-labeled 9-mer Nrf2 peptide amide (FITC-LDEETGEFL-NH₂).
-
Assay Buffer: HEPES buffer, pH 7.4.
-
Test Compound (this compound) dissolved in DMSO.
-
Black, non-binding 384-well microplates.
-
Microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer containing a constant percentage of DMSO.
-
To each well of a 384-well plate, add 10 µL of the test compound dilution.
-
Add 10 µL of Keap1 Kelch domain protein solution (e.g., final concentration of 12 nM).
-
Add 10 µL of FITC-9mer Nrf2 peptide solution (e.g., final concentration of 4 nM).
-
Include control wells:
-
P_min (Minimum Polarization): Assay buffer + FITC-peptide only.
-
P_max (Maximum Polarization): Assay buffer + FITC-peptide + Keap1 protein + DMSO (vehicle).
-
-
Seal the plate, and incubate at room temperature for 30 minutes with gentle rocking, protected from light.
-
Measure the fluorescence polarization on a microplate reader using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Calculate the percentage of inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
The TR-FRET assay is a highly sensitive proximity-based assay used to confirm binding affinity. It uses a long-lifetime terbium (Tb)-labeled anti-His antibody as a donor, which binds to a His-tagged Keap1 protein. A fluorescein (FITC)-labeled Nrf2 peptide serves as the acceptor. When the Keap1-Nrf2 complex forms, the donor and acceptor are brought into close proximity, allowing for energy transfer upon excitation. An inhibitor disrupts this complex, leading to a loss of the FRET signal.
-
Materials:
-
6xHis-tagged recombinant human Keap1 Kelch domain protein.
-
Tb-labeled anti-His antibody (Donor).
-
FITC-labeled 9-mer Nrf2 peptide amide (Acceptor).
-
TR-FRET Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.01% Tween-20, pH 7.4).
-
Test Compound (this compound) dissolved in DMSO.
-
Low-volume, black 384-well microplates.
-
TR-FRET compatible microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in TR-FRET Assay Buffer.
-
Add test compound dilutions to the wells of the microplate.
-
Prepare a master mix of His-tagged Keap1 protein and Tb-anti-His antibody. Pre-incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
Add the Keap1/Tb-antibody complex to the wells (e.g., final concentrations of 5 nM Keap1 and 1 nM Tb-antibody).
-
Initiate the reaction by adding the FITC-Nrf2 peptide to all wells (e.g., final concentration of 10 nM).
-
Include control wells for no-FRET (donor only) and maximum-FRET (all components with vehicle).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the TR-FRET signal using a plate reader with a Tb-specific excitation wavelength (~340 nm) and dual emission wavelengths for the donor (~620 nm) and acceptor (~520 nm), incorporating a time delay to reduce background fluorescence.
-
Calculate the ratio of the acceptor to donor emission signals. Plot this ratio against the inhibitor concentration to determine the IC₅₀ value. The Kᵢ can then be calculated using the Cheng-Prusoff equation.
-
Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Genes
This cell-based assay validates that the biochemical inhibition of Keap1-Nrf2 translates to a functional response, i.e., the transcriptional activation of Nrf2 target genes.
-
Materials:
-
NCM460D (normal human colon mucosal epithelial) cells.
-
Cell Culture Medium (e.g., M3:10™ medium or DMEM with 10% FBS).
-
This compound.
-
RNA isolation kit (e.g., RNeasy Mini Kit).
-
cDNA synthesis kit.
-
SYBR Green or TaqMan-based qPCR master mix.
-
Primers for target genes (HMOX1, NQO1, GSTM3) and a housekeeping gene (e.g., 18S rRNA, GAPDH).
-
Real-time PCR instrument.
-
-
Procedure:
-
Cell Culture and Treatment:
-
Culture NCM460D cells in appropriate medium at 37°C and 5% CO₂.
-
Seed cells in 6-well plates and allow them to adhere and reach ~70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 1, 10, 100 µM) or with vehicle (DMSO) for 24 hours.
-
-
RNA Isolation:
-
After treatment, wash cells with PBS and lyse them directly in the wells using the buffer provided in the RNA isolation kit.
-
Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.
-
-
cDNA Synthesis:
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
Synthesize first-strand cDNA from a fixed amount of total RNA (e.g., 1 µg) using a reverse transcription kit.
-
-
Real-Time PCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for a target gene or housekeeping gene, and the qPCR master mix.
-
Run the reaction on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Record the cycle threshold (Ct) values for each gene and sample.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt). Then, normalize the ΔCt of the treated sample to the ΔCt of the vehicle-treated control sample (ΔΔCt).
-
The fold change in gene expression is calculated as 2-ΔΔCt.
-
-
Conclusion
This compound (compound 12b) is a well-characterized, potent, and non-electrophilic inhibitor of the Keap1-Nrf2 protein-protein interaction. Biochemical assays demonstrate its high-affinity binding to the Keap1 Kelch domain, with potency in the nanomolar range. This biochemical activity is confirmed in a cellular context, where it leads to the significant upregulation of Nrf2-dependent antioxidant genes. The data and protocols presented in this guide provide a comprehensive foundation for researchers interested in utilizing this compound as a tool compound for studying the oxidative stress response or as a lead scaffold for the development of novel therapeutics targeting the Keap1-Nrf2 pathway.
References
- 1. Optimization of the C2 substituents on the 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid scaffold for better inhibition of Keap1-Nrf2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for the Inhibition of Keap1-Nrf2 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
An In-depth Technical Guide to Nrf2 Activator-7 Target Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Nrf2-Keap1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that governs the cellular response to oxidative and electrophilic stress.[1][2][3] Under homeostatic conditions, Nrf2 is sequestered in the cytoplasm by its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[3][4] Keap1 acts as an adapter protein for a Cullin-3 (Cul3)-based E3 ubiquitin ligase complex, which targets Nrf2 for continuous polyubiquitination and subsequent degradation by the 26S proteasome. This process ensures that Nrf2 levels remain low in the absence of cellular stress.
The Keap1-Nrf2 pathway is a critical regulator of cellular redox homeostasis, controlling the expression of a vast network of genes involved in antioxidant defense, detoxification, and anti-inflammatory processes. Potent synthetic activators of this pathway, such as the hypothetical compound Nrf2 Activator-7 , are of significant interest for their therapeutic potential in diseases characterized by high levels of oxidative stress, including neurodegenerative diseases, chronic kidney disease, and cancer.
This compound is conceptualized as a small molecule designed to potently and specifically activate the Nrf2 pathway. Its mechanism involves disrupting the Keap1-Nrf2 interaction, leading to the stabilization and nuclear accumulation of Nrf2. Once in the nucleus, Nrf2 heterodimerizes with small Maf (sMaf) proteins and binds to specific DNA sequences known as Antioxidant Response Elements (AREs) located in the promoter regions of its target genes, thereby initiating their transcription. This guide provides a detailed overview of the target gene expression profile of this compound, along with the experimental protocols required to assess its activity.
Nrf2 Signaling Pathway and Mechanism of Action
The activation of target gene expression by this compound is a direct consequence of its ability to modulate the canonical Nrf2 signaling pathway.
-
Basal State: In the absence of an activator, Keap1 continuously binds to Nrf2, facilitating its ubiquitination and proteasomal degradation, keeping cellular Nrf2 levels low.
-
Activation: this compound, like other electrophilic Nrf2 activators such as Bardoxolone Methyl or Dimethyl Fumarate (DMF), is presumed to interact with highly reactive cysteine residues on the Keap1 protein. This interaction induces a conformational change in Keap1, disrupting its ability to bind Nrf2.
-
Stabilization and Nuclear Translocation: With its degradation pathway inhibited, newly synthesized Nrf2 protein stabilizes and accumulates in the cytoplasm. This allows it to translocate into the nucleus.
-
ARE Binding and Gene Transcription: Inside the nucleus, Nrf2 forms a heterodimer with a sMaf protein. This complex then binds to ARE sequences in the regulatory regions of target genes, recruiting the transcriptional machinery to drive the expression of hundreds of cytoprotective genes.
Quantitative Analysis of Nrf2 Target Gene Expression
Activation of the Nrf2 pathway by an agent like this compound results in the coordinated upregulation of over 200 genes that protect the cell from damage. These genes can be categorized by their function in cellular defense mechanisms. The table below summarizes quantitative mRNA expression data for key Nrf2 target genes following treatment with well-characterized Nrf2 activators, serving as a model for the expected effects of this compound.
Table 1: Upregulation of Nrf2 Target Gene mRNA Expression by Nrf2 Activators
| Target Gene | Function Category | Activator & Conditions | Cell/Tissue Type | Fold Induction (vs. Control) | Reference |
| NQO1 | Phase II Detoxifying Enzymes | Astemizole (8 µM, 24h) | MCF7 Cells | ~10-fold | |
| Sulforaphane (15 µM, 24h) | MCF7 Cells | ~7-fold | |||
| Bardoxolone Methyl (50 nM) | HUVECs | Significant Increase | |||
| DMF (100 mg/kg, 4h) | Mouse Cortex | ~2.5-fold | |||
| Plasma Treatment (60s) | HaCaT Cells | ~2-fold | |||
| HMOX1 | Heme Metabolism / Antioxidant | DMF (10 µM, 6h) | HRECs | ~8-fold | |
| Astemizole (8 µM, 6h) | MCF7 Cells | ~25-fold | |||
| Sulforaphane (15 µM, 6h) | MCF7 Cells | ~12-fold | |||
| Plasma Treatment (180s) | HaCaT Cells | ~12-fold | |||
| DMF (100 mg/kg, 4h) | Mouse Cortex | ~2-fold | |||
| GCLC | Glutathione Homeostasis | Bardoxolone Methyl (50 nM) | HUVECs | Significant Increase | |
| GCLM | Glutathione Homeostasis | Astemizole (8 µM, 24h) | MCF7 Cells | ~6-fold | |
| Sulforaphane (15 µM, 24h) | MCF7 Cells | ~4-fold | |||
| AKR1C1 | Phase I/II Metabolism | DMF Treatment (4-6 weeks) | Human Whole Blood | Significant Increase | |
| SLC7A11 | Cystine/Glutamate Transport | Bardoxolone Methyl | Renal Tubular Cells | Upregulated |
Note: "Significant Increase" indicates that the study reported a statistically significant upregulation but did not provide a precise fold-change value in the abstract or readily available text. Data represents mRNA levels.
Experimental Protocols for Assessing Nrf2 Activation
To validate the activity of this compound and quantify its effects on target gene expression, a series of standard molecular biology assays are required.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene mRNA
This protocol measures the relative abundance of mRNA transcripts for Nrf2 target genes.
1. Cell Culture and Treatment:
-
Seed cells (e.g., human keratinocytes, HUVECs) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).
2. RNA Extraction:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells directly in the well by adding 1 mL of TRIzol reagent per well.
-
Transfer lysate to a microfuge tube and perform RNA extraction according to the manufacturer's protocol (e.g., chloroform extraction followed by isopropanol precipitation).
-
Wash the RNA pellet with 75% ethanol, air dry, and resuspend in RNase-free water.
-
Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).
3. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., containing M-MLV or SuperScript reverse transcriptase) and oligo(dT) or random primers, following the manufacturer's instructions.
4. Real-Time PCR:
-
Prepare the qPCR reaction mix in a 96-well qPCR plate. For each 20 µL reaction: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.
-
Use primers specific for target genes (HMOX1, NQO1, GCLC, etc.) and a housekeeping gene for normalization (GAPDH, ACTB).
-
Run the plate on a real-time PCR instrument with a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
5. Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Determine the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing treated samples to the vehicle control.
Western Blot for Protein Expression and Nrf2 Translocation
This protocol quantifies protein levels and can be adapted to determine the subcellular localization of Nrf2.
1. Protein Lysate Preparation:
-
Total Lysate: After treatment, wash cells with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Scrape cells, collect the lysate, and centrifuge at 13,000g for 15 minutes at 4°C. Collect the supernatant.
-
Nuclear/Cytoplasmic Fractionation: Use a commercial kit (e.g., NE-PER) or a buffer-based protocol to sequentially lyse the plasma membrane to release the cytoplasmic fraction, followed by lysis of the nuclear membrane to release the nuclear fraction.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBS-T).
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Recommended Antibodies: anti-Nrf2 (1:1000), anti-Keap1 (1:1000), anti-HO-1 (1:2000), anti-NQO1 (1:2000). Use anti-Lamin B and anti-α-Tubulin as nuclear and cytoplasmic loading controls, respectively.
-
-
Wash the membrane three times with TBS-T.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBS-T.
5. Visualization and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify band intensity using densitometry software (e.g., ImageJ). Normalize target protein levels to the loading control.
ARE-Luciferase Reporter Assay
This cell-based assay directly measures the transcriptional activity induced by Nrf2 binding to AREs.
1. Cell Line and Transfection:
-
Use a cell line (e.g., HepG2) stably or transiently transfected with a reporter plasmid. This plasmid contains the firefly luciferase gene under the control of a minimal promoter fused with multiple copies of the ARE sequence.
-
A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is often used as an internal control for transfection efficiency and cell viability.
2. Cell Treatment:
-
Plate the transfected cells in a 96-well white, clear-bottom plate.
-
Treat cells with a dilution series of this compound or a known activator (positive control) and vehicle (negative control). Incubate for a specified period (e.g., 16-24 hours).
3. Lysis and Luminescence Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly luciferase activity by adding a luciferin-containing reagent and quantifying the resulting luminescence on a plate reader.
-
If using a dual-luciferase system, subsequently add a reagent that quenches the firefly signal and provides the substrate for Renilla luciferase, then measure the Renilla luminescence.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of ARE activity by dividing the normalized signal from treated wells by the normalized signal from vehicle control wells.
Conclusion
This compound, as a potent inducer of the Keap1-Nrf2 pathway, is expected to drive the robust expression of a wide array of cytoprotective genes. Key targets such as NQO1, HMOX1, and genes involved in glutathione synthesis are reliable biomarkers for confirming its mechanism of action. The experimental protocols detailed in this guide provide a comprehensive framework for researchers to quantitatively assess the biological activity of Nrf2 activators, characterize their target gene profiles, and elucidate their therapeutic potential. The systematic application of these methods is crucial for the preclinical and clinical development of novel drugs targeting the Nrf2 signaling pathway.
References
- 1. Bardoxolone Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications [mdpi.com]
- 2. Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Nrf2 Activators in Neuroprotection Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of Nuclear factor erythroid 2-related factor 2 (Nrf2) activators in the context of neuroprotection. Oxidative stress and neuroinflammation are key pathological features of a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS)[1][2]. The Nrf2 signaling pathway is a critical cellular defense mechanism against these stressors, making it a highly attractive target for therapeutic intervention[2][3]. This document details the underlying mechanisms of Nrf2-mediated neuroprotection, presents quantitative data on the effects of representative Nrf2 activators, provides detailed experimental protocols for their evaluation, and visualizes key pathways and workflows.
The Nrf2 Signaling Pathway and its Role in Neuroprotection
The transcription factor Nrf2 is a master regulator of the cellular antioxidant and anti-inflammatory response[2]. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative or electrophilic stress, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows newly synthesized Nrf2 to stabilize and translocate to the nucleus.
Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. The activation of the Nrf2/ARE signaling pathway leads to the transcription of a broad array of cytoprotective genes, including:
-
Antioxidant Enzymes: Heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase, and enzymes involved in glutathione (GSH) synthesis and regeneration (e.g., glutathione S-transferases, GSTs).
-
Anti-inflammatory Genes: Nrf2 can suppress neuroinflammation by inhibiting the transcription of pro-inflammatory cytokines through pathways like the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).
-
Mitochondrial Function and Biogenesis: Nrf2 activation can improve mitochondrial respiratory function and promote the removal of damaged mitochondria through mitophagy.
-
Protein Homeostasis: Nrf2 can induce the expression of proteasomal subunits and autophagy-related genes, aiding in the clearance of misfolded protein aggregates, a common hallmark of neurodegenerative diseases.
The multifaceted neuroprotective effects of Nrf2 activation make it a compelling therapeutic strategy for a wide range of neurological disorders.
Caption: The Keap1-Nrf2 signaling pathway in neuroprotection.
Quantitative Effects of Representative Nrf2 Activators
A variety of natural and synthetic compounds have been identified as activators of the Nrf2 pathway. Their efficacy in neuroprotective models has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data for some well-characterized Nrf2 activators.
Table 1: In Vitro Neuroprotective Effects of Nrf2 Activators
| Compound | Cell Line | Neurotoxic Insult | Concentration | Outcome | Fold Change/Percentage | Reference |
| Sulforaphane | Organotypic nigrostriatal cocultures | 6-hydroxydopamine (6-OHDA) | Not Specified | Mitigation of dopaminergic cell loss | Not Specified | |
| tert-Butylhydroquinone (tBHQ) | Organotypic nigrostriatal cocultures | 6-hydroxydopamine (6-OHDA) | Not Specified | Increased NQO1 expression | 17-fold | |
| Pinocembrin-7-methyleter (PME) | SH-SY5Y cells | 6-hydroxydopamine (6-OHDA) | Not Specified | Improved cell viability, reduced apoptosis | Dose-dependent | |
| Kaempferol | Primary mouse cortical neurons | Nutritional stress | 10 µM | Reduced oxidative damage, increased SOD and GSH | Not Specified | |
| Tiliroside | HT22 cells and BV2 microglia | Not Specified | 4-6 µM | Increased nuclear Nrf2, HO-1, and NQO1 | Not Specified | |
| Dimethyl Fumarate (DMF) | Mouse primary microglia | Not Specified | Not Specified | Suppressed neuroinflammation and neurotoxicity | Not Specified | |
| Curcumin | 5xFAD mouse model neurons | Aβ accumulation | Not Specified | Prevention of synaptic degradation | Not Specified |
Table 2: In Vivo Neuroprotective Effects of Nrf2 Activators
| Compound | Animal Model | Disease Model | Dosage | Outcome | Reference |
| Methysticin | AD (APP/Psen1) mice | Alzheimer's Disease | Oral administration | Reduced microgliosis and astrogliosis | |
| Thymoquinone | PD mouse model | Parkinson's Disease | Not Specified | Prevention of dopaminergic neurodegeneration | |
| Rhynchophylline | Aβ1-42-induced AD model | Alzheimer's Disease | In vivo | Attenuation of disease symptoms | |
| ING-66 | C57BL/6 mice | Not Applicable | 25 mg/kg i.p. | Increased Hmox-1 and NQO1 mRNA in striatum and midbrain | |
| Sulforaphane | MPTP-treated mice | Parkinson's Disease | Not Specified | Protection against dopaminergic neuronal loss | |
| Curcumin | Wistar rats | Quinolinic acid-induced neurotoxicity | 400 mg/kg/day for 6 days | Mitigation of nerve damage, increased Nrf2 and target genes |
Experimental Protocols for Evaluating Nrf2 Activators
This section provides detailed methodologies for key experiments used to assess the neuroprotective potential of Nrf2 activators.
In Vitro Neuroprotection Assay in SH-SY5Y Cells
This protocol describes a common in vitro method to evaluate the ability of a test compound (e.g., a putative Nrf2 activator) to protect neuronal cells from an oxidative insult.
References
- 1. The role of Nrf2 signaling in counteracting neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the NRF2 pathway for disease modification in neurodegenerative diseases: mechanisms and therapeutic implications [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on Nrf2 Activator-7 (microRNA-7)
This technical guide provides a comprehensive overview of this compound, identified as microRNA-7 (miR-7), a non-coding RNA that plays a significant role in the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical regulator of cellular defense mechanisms against oxidative and electrophilic stress.[1][2][3]
Introduction to Nrf2 and the Role of miR-7
The Nrf2 transcription factor is a master regulator of the antioxidant response, orchestrating the expression of a wide array of cytoprotective genes.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Activation of the Nrf2 pathway involves the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.
microRNA-7 (miR-7) has been identified as a potent endogenous activator of the Nrf2 pathway. Unlike small molecule activators, miR-7 functions by directly targeting the 3'-untranslated region (3'-UTR) of Keap1 mRNA, leading to the repression of Keap1 expression. This reduction in Keap1 protein levels results in the stabilization and accumulation of Nrf2, leading to the activation of the downstream antioxidant response.
Mechanism of Action: miR-7-Mediated Nrf2 Activation
The primary mechanism by which miR-7 activates the Nrf2 pathway is through the post-transcriptional repression of Keap1. Studies have shown that miR-7 binds to specific seed sequences within the 3'-UTR of the Keap1 mRNA, leading to a decrease in Keap1 protein levels. This targeted repression of Keap1 disrupts the Keap1-Nrf2 complex, thereby preventing the degradation of Nrf2. The stabilized Nrf2 is then free to translocate to the nucleus and initiate the transcription of its target genes, including heme oxygenase 1 (HO-1) and glutamate-cysteine ligase modifier subunit (GCLM).
Signaling Pathway of miR-7-Mediated Nrf2 Activation
Caption: miR-7 inhibits Keap1 translation, leading to Nrf2 stabilization and nuclear translocation.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative effects of miR-7 on the Nrf2 pathway and downstream markers of oxidative stress, as observed in preclinical studies using human neuroblastoma SH-SY5Y cells.
Table 1: Effect of miR-7 on Nrf2 Pathway Components
| Parameter | Fold Change (miR-7 vs. Control) | Cell Line | Reference |
| Keap1 Protein Level | ~50% decrease | SH-SY5Y | |
| Nrf2 Protein Level | ~1.3-fold increase | SH-SY5Y | |
| HO-1 mRNA Level | ~2.5-fold increase | SH-SY5Y | |
| GCLM mRNA Level | ~2.0-fold increase | SH-SY5Y | |
| HO-1 Protein Level | Significant increase | SH-SY5Y |
Table 2: Downstream Effects of miR-7 on Oxidative Stress Markers
| Parameter | Effect of miR-7 | Condition | Cell Line | Reference |
| Intracellular Hydroperoxides | Significant decrease | MPP+ treatment | SH-SY5Y | |
| Total Glutathione (GSH + GSSG) | Significant increase | Basal | SH-SY5Y |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the Nrf2-activating properties of miR-7.
4.1. Cell Culture and Transfection
-
Cell Line: Human neuroblastoma SH-SY5Y cells are commonly used.
-
Culture Conditions: Cells are maintained in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection:
-
For overexpression studies, cells are transiently transfected with pre-miR-7 or a scrambled control (pre-miR-SC) using a lipid-based transfection reagent according to the manufacturer's protocol.
-
For knockdown studies, anti-miR-7 or a non-targeting control can be used.
-
Experimental Workflow for Assessing miR-7 Effects
References
Methodological & Application
Application Notes and Protocols for In Vitro Assessment of Nrf2 Activator-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that orchestrates cellular defense against oxidative and electrophilic stress.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2] Upon exposure to stressors, Keap1's conformation changes, leading to the release of Nrf2.[3] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, thereby upregulating their expression. These genes encode for a wide array of antioxidant and detoxification enzymes, such as NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase 1 (HO-1).
Nrf2 activator-7 is a potent activator of the Nrf2 signaling pathway. This document provides detailed protocols for in vitro assays to characterize the activity of this compound, including direct target engagement with Keap1, cell-based reporter gene assays, and analysis of downstream target gene expression.
Nrf2 Signaling Pathway
The activation of the Nrf2 pathway is a key mechanism for cellular protection. The following diagram illustrates the canonical signaling cascade.
Experimental Protocols
Keap1-Nrf2 Fluorescence Polarization (FP) Assay
This biochemical assay directly measures the binding affinity of this compound to the Keap1 protein by detecting changes in the polarization of fluorescently labeled Nrf2 peptide.
Workflow:
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES (pH 7.4), 5 mM DTT.
-
Prepare a 10 µM stock solution of FITC-labeled 9-mer Nrf2 peptide (LDEETGEFL-FITC) in Assay Buffer.
-
Prepare a 120 nM stock solution of purified human Keap1 Kelch domain protein in Assay Buffer.
-
Prepare a serial dilution of this compound in Assay Buffer (e.g., from 100 µM to 1 nM).
-
-
Assay Procedure (384-well black plate):
-
Blank wells: Add 30 µL of Assay Buffer.
-
Negative Control (Pmin) wells: Add 10 µL of 40 nM FITC-Nrf2 peptide and 20 µL of Assay Buffer.
-
Positive Control (Pmax) wells: Add 10 µL of 40 nM FITC-Nrf2 peptide, 10 µL of 120 nM Keap1 protein, and 10 µL of vehicle (e.g., DMSO in Assay Buffer).
-
Test wells: Add 10 µL of 40 nM FITC-Nrf2 peptide, 10 µL of 120 nM Keap1 protein, and 10 µL of this compound dilution.
-
The final volume in each well should be 30 µL.
-
-
Incubation and Measurement:
-
Cover the plate and incubate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization on a microplate reader with excitation at 485 nm and emission at 535 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition using the formula: % Inhibition = 100 * [1 - (P_obs - P_min) / (P_max - P_min)], where P represents the polarization values.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
| Parameter | Value |
| This compound IC50 | 85 nM |
Table 1: Representative data for this compound in the Keap1-Nrf2 FP assay.
ARE-Luciferase Reporter Gene Assay
This cell-based assay quantifies the activation of the Nrf2 pathway by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.
Workflow:
Protocol:
-
Cell Culture:
-
Culture HepG2 cells stably transfected with an ARE-luciferase reporter construct (HepG2-ARE) in MEM/EBSS supplemented with 10% FBS, non-essential amino acids, and penicillin/streptomycin.
-
-
Assay Procedure:
-
Seed 35,000 HepG2-ARE cells per well in a white, clear-bottom 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in growth medium.
-
Remove the old medium and treat the cells with the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 10 µM Sulforaphane).
-
Incubate the plate at 37°C in a CO2 incubator for 16-24 hours.
-
-
Luminescence Measurement:
-
Remove the medium and wash the cells with PBS.
-
Lyse the cells using a luciferase cell culture lysis reagent.
-
Transfer the cell lysate to an opaque 96-well plate.
-
Add the luciferase assay substrate to each well and measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the fold induction of luciferase activity by dividing the relative light units (RLU) of the treated samples by the RLU of the vehicle control.
-
Plot the fold induction against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
| Compound | EC50 (µM) | Max Fold Induction |
| This compound | 0.5 | 15 |
| Sulforaphane (Positive Control) | 2.5 | 10 |
Table 2: Representative data for this compound in the ARE-Luciferase Reporter Assay.
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression
This protocol measures the mRNA levels of Nrf2 target genes to confirm the downstream effects of Nrf2 activation by this compound.
Protocol:
-
Cell Treatment and RNA Extraction:
-
Seed a suitable cell line (e.g., NCM460D or HepG2) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations (e.g., 1, 10, 100 µM) for a specified duration (e.g., 24 hours). Include a vehicle control.
-
Wash the cells with PBS and extract total RNA using a commercial RNA isolation kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
-
qPCR:
-
Prepare a qPCR reaction mix containing the cDNA template, forward and reverse primers for the target genes (e.g., HMOX1, NQO1, GSTM3) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.
-
Run the qPCR reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
| Gene | Treatment | Fold Change vs. Vehicle |
| HMOX1 | 100 µM this compound | 8.2 |
| NQO1 | 100 µM this compound | 6.5 |
| GSTM3 | 100 µM this compound | 4.7 |
Table 3: Representative qPCR data for Nrf2 target gene expression following treatment with this compound for 24 hours.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the in vitro characterization of this compound. The fluorescence polarization assay allows for the direct assessment of its binding to Keap1, while the ARE-luciferase reporter assay provides a robust method to quantify its activity in a cellular context. Furthermore, qPCR analysis of downstream target genes confirms the functional consequences of Nrf2 pathway activation. These assays are essential tools for the discovery and development of novel Nrf2 activators for therapeutic applications.
References
Application Notes and Protocols for Nrf2 Activator-7 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nrf2 activator-7, also identified as compound 12b, is a potent small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] The Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles and reactive oxygen species (ROS) can modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This transcriptional activation leads to the upregulation of a battery of cytoprotective genes, including those involved in antioxidant synthesis, detoxification, and inflammation.
This compound functions by directly inhibiting the Keap1-Nrf2 protein-protein interaction, thereby stabilizing Nrf2 and promoting its nuclear accumulation and subsequent activation of the ARE-driven gene expression.[2] These application notes provide detailed protocols for the use of this compound in cell culture to study the activation of the Nrf2 pathway.
Data Presentation
In Vitro Activity of this compound
The following tables summarize the quantitative data available for this compound (compound 12b).
| Parameter | Value | Assay Type | Reference |
| IC₅₀ | 85 nM | Fluorescence Polarization (FP) for Keap1 binding | [1] |
| IC₅₀ | 13.1 nM | Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Keap1 binding | [1] |
| Kᵢ | 4.9 nM | Not specified |
| Cell Line | Treatment | Target Gene | Fold Induction (mRNA) | Reference |
| NCM460D | 100 µM for 24h | GSTM3 | ~8-fold | |
| NCM460D | 100 µM for 24h | HMOX1 | ~12-fold | |
| NCM460D | 100 µM for 24h | NQO1 | ~10-fold |
Experimental Protocols
Preparation of this compound Stock Solution
Note: It is recommended to obtain the manufacturer's datasheet for specific solubility information. The following is a general protocol for preparing stock solutions of hydrophobic small molecules.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Determine the desired stock concentration (e.g., 10 mM).
-
Calculate the required mass of this compound using its molecular weight (MW = 720.77 g/mol ).
-
Formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x MW ( g/mol )
-
Example for 1 mL of 10 mM stock: Mass (mg) = 10 mM x 1 mL x 720.77 g/mol = 7.21 mg
-
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. Stock solutions in DMSO are typically stable for several months.
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is essential to determine the optimal non-toxic concentration range of this compound for your chosen cell line.
Materials:
-
Cells of interest (e.g., HepG2, A549, SH-SY5Y, NCM460D)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from your stock solution.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Analysis of Nrf2 Nuclear Translocation by Western Blot
This protocol allows for the detection of Nrf2 accumulation in the nucleus, an early event in pathway activation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Nuclear and cytoplasmic extraction kit or buffers
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH or anti-β-actin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration for various time points (e.g., 0, 1, 2, 4, 6 hours).
-
Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol.
-
Determine the protein concentration of each fraction.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the nuclear Nrf2 signal to the Lamin B1 signal.
Analysis of Nrf2 Target Gene Expression by qRT-PCR
This protocol quantifies the mRNA levels of Nrf2 target genes, such as HMOX1 and NQO1, to assess the transcriptional activity of Nrf2.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (HMOX1, NQO1, etc.) and a housekeeping gene (GAPDH, ACTB, etc.)
-
Real-time PCR instrument
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells and extract total RNA using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for your target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.
Nrf2-ARE Reporter Assay
This assay provides a quantitative measure of Nrf2 transcriptional activity using a luciferase reporter construct.
Materials:
-
Cells of interest
-
ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
Complete cell culture medium
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Seed cells in a 96-well or 24-well plate.
-
Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Allow the cells to recover for 24 hours after transfection.
-
Treat the cells with this compound at various concentrations for the desired duration (e.g., 12-24 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
-
Calculate the fold induction of reporter activity relative to the vehicle-treated control.
Mandatory Visualizations
Caption: Nrf2 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for studying this compound in cell culture.
References
Application Notes and Protocols for Nrf2 Activator Administration in Animal Studies
Note on "Nrf2 activator-7": The term "this compound" does not correspond to a specific, publicly documented chemical entity in the scientific literature. Therefore, these application notes and protocols are based on a well-characterized and clinically relevant Nrf2 activator, Omaveloxolone (RTA 408) , to provide a representative and data-supported resource for researchers. Omaveloxolone is a semi-synthetic triterpenoid that has undergone extensive preclinical and clinical evaluation, including animal studies in primates.
Data Presentation: Omaveloxolone Dosage in Animal Studies
The following table summarizes the dosage and administration of Omaveloxolone in non-human primate studies, providing a reference for designing similar preclinical experiments.
| Animal Model | Nrf2 Activator | Dosage | Administration Route | Study Duration | Key Outcomes |
| Cynomolgus Monkey (Macaca fascicularis) | Omaveloxolone | 10, 30, or 100 mg/kg/day | Oral gavage in sesame oil (5 mL/kg) | Single administration | Dose-linear plasma pharmacokinetics.[1] |
| Cynomolgus Monkey (Macaca fascicularis) | Omaveloxolone | 10, 30, or 100 mg/kg/day | Oral gavage in sesame oil (5 mL/kg) | 14 days (once daily) | Dose-dependent increase in Omaveloxolone concentration in liver, lung, and brain.[1] |
| Cynomolgus Monkey (Macaca fascicularis) | Omaveloxolone | 10, 30, or 100 mg/kg/day | Oral gavage in sesame oil (5 mL/kg) | 28 days (once daily) | Dose-dependent induction of Nrf2 target genes in peripheral blood mononuclear cells (PBMCs), liver, lung, and brain.[1][2] |
Signaling Pathway Diagram
The following diagram illustrates the canonical signaling pathway of Nrf2 activation, which is the mechanism of action for Omaveloxolone.[3]
Experimental Protocols
The following protocols are detailed methodologies for key experiments involving the administration of an Nrf2 activator in a non-human primate model, based on the available literature for Omaveloxolone.
Protocol 1: Preparation of Omaveloxolone for Oral Administration
This protocol describes the preparation of an Omaveloxolone suspension for oral gavage.
Materials:
-
Omaveloxolone powder
-
Sesame oil (vehicle)
-
Glass mortar and pestle or homogenizer
-
Analytical balance
-
Sterile conical tubes or vials for storage
Procedure:
-
Calculate the required amount of Omaveloxolone and sesame oil based on the desired concentration and the total volume needed for the study cohort. For example, to prepare a 20 mg/mL suspension for a 5 mL/kg dose in a 5 kg animal, you would need 500 mg of Omaveloxolone for a 25 mL volume.
-
Weigh the precise amount of Omaveloxolone powder using an analytical balance.
-
If using a mortar and pestle, add a small amount of sesame oil to the Omaveloxolone powder and triturate to create a smooth paste. This prevents clumping.
-
Gradually add the remaining volume of sesame oil while continuously mixing to ensure a uniform suspension.
-
If using a homogenizer, combine the Omaveloxolone powder and sesame oil in a suitable container and homogenize until a uniform suspension is achieved.
-
Visually inspect the suspension for any clumps or inconsistencies.
-
Store the suspension in a sterile, labeled container. Depending on the stability of the compound, this may require refrigeration and protection from light.
-
Before each use, thoroughly vortex or shake the suspension to ensure homogeneity.
Protocol 2: Oral Gavage Administration in Cynomolgus Monkeys
This protocol outlines the standard procedure for administering a substance via oral gavage to a cynomolgus monkey. This procedure should only be performed by trained personnel.
Materials:
-
Appropriately sized gavage tube (flexible or stainless steel with a ball-tip) for the size of the monkey
-
Syringe containing the prepared Omaveloxolone suspension
-
Primate restraint chair or other appropriate restraint method
-
Personal protective equipment (PPE)
Procedure:
-
Ensure the monkey is properly restrained to minimize stress and prevent injury to both the animal and the handler.
-
Measure the gavage tube from the corner of the monkey's mouth to the last rib to estimate the distance to the stomach. Mark this length on the tube.
-
Draw the calculated dose of the Omaveloxolone suspension into the syringe and attach it to the gavage tube.
-
Gently open the monkey's mouth and guide the tip of the gavage tube over the tongue towards the back of the throat.
-
Allow the animal to swallow the tube. Do not force the tube. If resistance is met, withdraw and reposition.
-
Advance the tube into the esophagus to the pre-measured mark.
-
Administer the contents of the syringe slowly and steadily.
-
Once the full dose is administered, gently and slowly withdraw the gavage tube.
-
Monitor the animal for a short period post-administration for any signs of distress, such as coughing or difficulty breathing.
-
Return the animal to its housing.
Protocol 3: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from cynomolgus monkey blood using cell preparation tubes (CPT) with sodium heparin.
Materials:
-
BD Vacutainer® CPT™ Mononuclear Cell Preparation Tubes (Sodium Heparin)
-
Blood collection supplies (needle, holder)
-
Swinging-bucket centrifuge
-
Sterile phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Pipettes
Procedure:
-
Collect whole blood directly into the CPT tubes according to the manufacturer's instructions.
-
Gently invert the CPT tubes 8-10 times to mix the blood with the anticoagulant.
-
Centrifuge the tubes at room temperature at 1500-1800 x g for 20-30 minutes with the brake off.
-
Following centrifugation, the components will be separated by a gel barrier. From top to bottom, you will have plasma, a whitish layer of PBMCs, the gel barrier, and red blood cells/granulocytes at the bottom.
-
Carefully aspirate the plasma layer, being cautious not to disturb the PBMC layer.
-
Collect the PBMC layer using a sterile pipette and transfer it to a new sterile conical tube.
-
Wash the isolated PBMCs by adding sterile PBS to a volume of 15 mL.
-
Centrifuge the cell suspension at 250-300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in a suitable buffer or media for downstream applications such as RNA extraction or cell counting.
Protocol 4: Analysis of Nrf2 Target Gene Expression
This protocol provides a general workflow for quantifying the mRNA expression of Nrf2 target genes (e.g., NQO1, HO-1, GCLM) in isolated PBMCs or tissue samples using quantitative real-time PCR (qPCR).
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, TRIzol)
-
cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit)
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes and a reference gene (e.g., GAPDH, ACTB) designed for the cynomolgus monkey
-
qPCR instrument
-
Nuclease-free water
Procedure:
-
RNA Extraction:
-
Homogenize tissue samples or lyse PBMC pellets according to the RNA extraction kit manufacturer's protocol.
-
Follow the kit's instructions for RNA purification, including DNase treatment to remove genomic DNA contamination.
-
Elute the RNA in nuclease-free water.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~2.0 is indicative of pure RNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit.
-
Follow the manufacturer's protocol for the reaction setup and thermal cycling conditions.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers for the gene of interest, nuclease-free water, and the synthesized cDNA template.
-
Run the qPCR reaction in a real-time PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include no-template controls to check for contamination and a reference gene for normalization.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt = Ct_target - Ct_reference).
-
Calculate the relative gene expression changes using the ΔΔCt method or a standard curve.
-
References
Western blot protocol for Nrf2 activation by Compound 12b
Western Blot Protocol for Determining Nrf2 Activation by Compound 12b
Audience: Researchers, scientists, and drug development professionals.
Introduction
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2][3][4] Upon exposure to oxidative or electrophilic stress, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[2] This stabilization of Nrf2 allows it to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the upregulation of a battery of cytoprotective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HO-1).
Compound 12b is a novel small molecule activator of the Nrf2 signaling pathway. This application note provides a detailed protocol for assessing the activation of Nrf2 by Compound 12b in a cellular context using Western blotting. The primary method for determining Nrf2 activation is to measure its accumulation in the nucleus. Therefore, this protocol includes the critical step of subcellular fractionation to separate cytoplasmic and nuclear proteins.
Key Markers for Nrf2 Activation:
-
Nrf2 (Nuclear Fraction): An increase in the amount of Nrf2 in the nucleus is the hallmark of its activation.
-
Nrf2 (Cytoplasmic Fraction): A corresponding decrease or no significant change in cytoplasmic Nrf2 levels may be observed.
-
Keap1: The levels of this protein are expected to remain relatively stable.
-
HO-1 and NQO1: As downstream targets of Nrf2, an increase in the expression of these proteins indicates successful transcriptional activation by nuclear Nrf2.
-
Lamin B1 or Histone H3: These are used as loading controls for the nuclear fraction.
-
β-actin or β-tubulin: These are used as loading controls for the cytoplasmic fraction.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: A suitable cell line with a functional Nrf2 pathway should be used (e.g., HaCaT, HepG2, or primary cells of interest).
-
Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment with Compound 12b:
-
Prepare a stock solution of Compound 12b in a suitable solvent (e.g., DMSO).
-
The final concentration of the solvent in the cell culture medium should not exceed 0.1% to avoid solvent-induced cellular stress.
-
Treat cells with varying concentrations of Compound 12b (e.g., 1, 5, 10, 25 µM) for a predetermined time course (e.g., 2, 4, 6, 8 hours). A time-course and dose-response experiment should be performed to determine the optimal conditions.
-
Include a vehicle control (solvent only) and a positive control (e.g., 10 µM sulforaphane or 50 µM tert-butylhydroquinone (tBHQ)) for each experiment.
-
Subcellular Fractionation (Cytoplasmic and Nuclear Extracts)
This protocol is a general guideline and may need optimization depending on the cell line. Commercial kits for nuclear and cytoplasmic extraction are also widely available and recommended for consistency.
-
Harvesting Cells:
-
After treatment, aspirate the media and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Scrape the cells in 1 mL of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
-
Cytoplasmic Extraction:
-
Resuspend the cell pellet in 200 µL of ice-cold cytoplasmic extraction buffer (10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and 0.5 mM PMSF, with protease inhibitors).
-
Incubate on ice for 15 minutes.
-
Add 10 µL of 10% NP-40 and vortex vigorously for 10 seconds.
-
Centrifuge at 12,000 x g for 1 minute at 4°C.
-
Carefully collect the supernatant, which contains the cytoplasmic fraction, and transfer it to a new pre-chilled tube.
-
-
Nuclear Extraction:
-
Resuspend the remaining pellet in 100 µL of ice-cold nuclear extraction buffer (20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and 1 mM PMSF, with protease inhibitors).
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the nuclear fraction, and transfer it to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of both the cytoplasmic and nuclear extracts using a standard protein assay (e.g., BCA or Bradford assay).
-
Western Blotting
-
Sample Preparation:
-
Based on the protein quantification, normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer to the desired amount of protein (typically 20-30 µg per lane) and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the prepared samples onto a 10% or 12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor the separation.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are provided in the table below.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the protein of interest's band intensity to the corresponding loading control for each sample.
-
Data Presentation
The following tables summarize the necessary reagents and hypothetical quantitative data for the Western blot analysis of Nrf2 activation by Compound 12b.
Table 1: Recommended Primary Antibodies and Dilutions
| Target Protein | Cellular Fraction | Loading Control | Suggested Dilution |
| Nrf2 | Nuclear | Lamin B1 / Histone H3 | 1:1000 |
| Nrf2 | Cytoplasmic | β-actin / β-tubulin | 1:1000 |
| Keap1 | Cytoplasmic | β-actin / β-tubulin | 1:1000 |
| HO-1 | Cytoplasmic | β-actin / β-tubulin | 1:1000 |
| NQO1 | Cytoplasmic | β-actin / β-tubulin | 1:1000 |
| Lamin B1 | Nuclear | - | 1:2000 |
| Histone H3 | Nuclear | - | 1:2000 |
| β-actin | Cytoplasmic | - | 1:5000 |
| β-tubulin | Cytoplasmic | - | 1:5000 |
Table 2: Hypothetical Densitometry Analysis of Nrf2 Activation by Compound 12b (6-hour treatment)
| Treatment | Nuclear Nrf2 (Normalized to Lamin B1) | Cytoplasmic Nrf2 (Normalized to β-actin) | Cytoplasmic HO-1 (Normalized to β-actin) | Cytoplasmic NQO1 (Normalized to β-actin) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Compound 12b (5 µM) | 3.2 ± 0.4 | 0.8 ± 0.1 | 2.5 ± 0.3 | 2.1 ± 0.2 |
| Compound 12b (10 µM) | 5.8 ± 0.6 | 0.6 ± 0.1 | 4.1 ± 0.5 | 3.8 ± 0.4 |
| Positive Control | 6.2 ± 0.5 | 0.5 ± 0.1 | 4.5 ± 0.4 | 4.2 ± 0.3 |
Data are presented as fold change relative to the vehicle control (mean ± SD, n=3).
Mandatory Visualizations
Caption: Nrf2 Signaling Pathway Activation by Compound 12b.
Caption: Western Blot Experimental Workflow.
References
- 1. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application of microRNA-7 (miR-7) as an Nrf2 Activator in a Parkinson's Disease Model
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that orchestrates cellular defense mechanisms against oxidative and electrophilic stress. Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[1] Activation of the Nrf2 pathway is a promising therapeutic strategy for a variety of diseases characterized by oxidative stress, including neurodegenerative disorders.[2]
This document details the application of microRNA-7 (miR-7), a potent activator of the Nrf2 signaling pathway, in a widely used in vitro model of Parkinson's disease. miR-7 functions by directly targeting the 3'-untranslated region (3'-UTR) of Keap1 mRNA, leading to its translational repression and subsequent stabilization and nuclear translocation of Nrf2.[1][3][4] This activation of the Nrf2 pathway results in the upregulation of a suite of antioxidant and cytoprotective genes, offering a neuroprotective effect. The primary disease model discussed is the 1-methyl-4-phenylpyridinium (MPP+)-induced neurotoxicity in human neuroblastoma SH-SY5Y cells, which recapitulates key pathological features of Parkinson's disease.
Mechanism of Action of miR-7 as an Nrf2 Activator
Under basal conditions, Keap1 binds to Nrf2, leading to its ubiquitination and subsequent degradation by the proteasome, thus keeping Nrf2 levels low. miR-7, a small non-coding RNA, post-transcriptionally regulates gene expression by binding to the 3'-UTR of target mRNAs. In the context of Nrf2 activation, miR-7 directly binds to the 3'-UTR of Keap1 mRNA, which inhibits Keap1 protein translation. The reduction in Keap1 levels disrupts the Keap1-Nrf2 complex, leading to the stabilization and accumulation of Nrf2. Subsequently, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including heme oxygenase 1 (HO-1) and glutamate-cysteine ligase modifier subunit (GCLM), thereby initiating their transcription. This cascade of events enhances the cell's antioxidant capacity and confers protection against oxidative damage.
Caption: miR-7 mediated activation of the Nrf2 signaling pathway.
Data Presentation
The following tables summarize the quantitative effects of miR-7 overexpression in the SH-SY5Y cell model of Parkinson's disease.
Table 1: Effect of miR-7 on Nrf2 Pathway Gene and Protein Expression
| Target | Parameter Measured | Fold Change (miR-7 vs. Control) | Reference |
| Keap1 | mRNA Level | No significant change | |
| Keap1 | Protein Level | ~50% decrease | |
| Nrf2 | Total Protein Level | ~1.3-fold increase | |
| Nrf2 | Nuclear Protein Level | Significant increase | |
| HO-1 | mRNA Level | Dramatic increase | |
| HO-1 | Protein Level | Significantly upregulated | |
| GCLM | mRNA Level | Dramatic increase | |
| GCLM | Protein Level | Significantly upregulated |
Table 2: Cytoprotective Effects of miR-7 in MPP+-Treated SH-SY5Y Cells
| Parameter | Condition | Effect of miR-7 Overexpression | Reference |
| Cell Viability | MPP+ Treatment | Partial mitigation of MPP+-induced cell death | |
| Intracellular Hydroperoxides | MPP+ Treatment | Decrease in MPP+-induced hydroperoxide levels | |
| Total Glutathione | Basal | ~2.7-fold increase | |
| Total Glutathione | MPP+ Treatment | Attenuated the decrease in glutathione levels |
Experimental Protocols
Protocol 1: Induction of Neurotoxicity in SH-SY5Y Cells with MPP+
This protocol describes the establishment of an in vitro model of Parkinson's disease by inducing neurotoxicity in SH-SY5Y cells using MPP+.
Materials:
-
Human neuroblastoma SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MPP+ iodide (1-methyl-4-phenylpyridinium iodide)
-
6-well or 96-well cell culture plates
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in the desired culture plates (e.g., 6-well for protein/RNA extraction, 96-well for viability assays) and allow them to adhere and grow to 70-80% confluency.
-
MPP+ Treatment: Prepare a stock solution of MPP+ in sterile water or PBS. On the day of the experiment, dilute the stock solution in fresh culture medium to the desired final concentration (e.g., 1-2 mM).
-
Induction: Remove the old medium from the cells, wash once with sterile PBS, and add the medium containing MPP+.
-
Incubation: Incubate the cells for the desired duration (e.g., 12-24 hours) at 37°C and 5% CO2.
-
Downstream Analysis: Following incubation, the cells are ready for various downstream analyses such as cell viability assays, protein extraction for Western blotting, or RNA extraction for qRT-PCR.
Caption: Experimental workflow for studying miR-7's neuroprotective effects.
Protocol 2: Overexpression of miR-7 in SH-SY5Y Cells
This protocol outlines the procedure for transiently overexpressing miR-7 in SH-SY5Y cells using synthetic pre-miR-7 oligonucleotides.
Materials:
-
SH-SY5Y cells
-
pre-miR-7 and scrambled negative control (pre-miR-SC) oligonucleotides
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
6-well cell culture plates
Procedure:
-
Cell Seeding: One day before transfection, seed SH-SY5Y cells in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
Preparation of Transfection Complexes:
-
In one tube, dilute 50 nM of pre-miR-7 or pre-miR-SC in Opti-MEM.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted oligonucleotides and the diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
-
Transfection: Add the transfection complexes drop-wise to the cells in fresh, antibiotic-free medium.
-
Incubation: Incubate the cells for 48 hours at 37°C and 5% CO2 to allow for sufficient expression of miR-7 and subsequent target knockdown.
-
Confirmation of Overexpression (Optional): The overexpression of miR-7 can be confirmed by qRT-PCR.
-
Further Experiments: After the 48-hour incubation, the cells can be used for further experiments, such as MPP+ treatment as described in Protocol 1.
Protocol 3: Western Blot Analysis of Nrf2 Pathway Proteins
This protocol details the detection of key proteins in the Nrf2 pathway by Western blotting.
Materials:
-
Transfected and/or treated SH-SY5Y cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-Keap1, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the cells with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-HO-1, and a loading control like anti-β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol describes the measurement of mRNA levels of Nrf2 target genes.
Materials:
-
Transfected and/or treated SH-SY5Y cells
-
TRIzol reagent or a similar RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for Keap1, HO-1, GCLM, and a housekeeping gene (e.g., 18S rRNA or GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cells using TRIzol reagent according to the manufacturer's protocol.
-
RNA Quantification and Quality Check: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, SYBR Green master mix, and forward and reverse primers for the target genes and the housekeeping gene.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Caption: Logical relationship of miR-7 mediated neuroprotection.
References
- 1. MicroRNA-7 activates Nrf2 pathway by targeting Keap1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Prenylated Indole Alkaloids with Neuroprotection on SH-SY5Y Cells against Oxidative Stress Targeting Keap1–Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MicroRNA-7 activates Nrf2 pathway by targeting Keap1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Nrf2 activator-7 experimental design for neurodegenerative disease research
Application Notes: Nrf2 Activator-7 for Neurodegenerative Disease Research
1. Introduction
Neurodegenerative diseases, such as Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and Amyotrophic Lateral Sclerosis (ALS), are characterized by the progressive loss of neuronal structure and function. A common pathological hallmark across these disorders is oxidative stress, which results from an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell's antioxidant defense systems to detoxify these reactive intermediates.[1][2]
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the cellular response to oxidative stress.[3][4] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[5] In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes. This activation upregulates the expression of antioxidant enzymes (e.g., heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1)), anti-inflammatory proteins, and factors involved in mitochondrial function and protein homeostasis.
Given its central role in combating oxidative stress and neuroinflammation, the Nrf2 pathway has emerged as a promising therapeutic target for neurodegenerative diseases. This compound (NA-7) is an experimental small molecule designed to potently and selectively activate the Nrf2 signaling pathway, offering a potential therapeutic strategy to slow disease progression and ameliorate symptoms.
2. Mechanism of Action of this compound (NA-7)
NA-7 activates the Nrf2 pathway by disrupting the Nrf2-Keap1 interaction. Under basal conditions, Keap1 acts as an adapter for a Cullin-3 (Cul3)-based E3 ubiquitin ligase complex, which constantly targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its cellular levels low. NA-7, as an electrophilic molecule, is proposed to react with specific cysteine residues on the Keap1 protein. This covalent modification induces a conformational change in Keap1, preventing it from binding to Nrf2. Consequently, Nrf2 degradation is halted, allowing newly synthesized Nrf2 to accumulate, translocate into the nucleus, and initiate the transcription of its target genes. This leads to a robust antioxidant and anti-inflammatory response, thereby protecting neuronal cells from damage.
Caption: Nrf2 signaling pathway under basal and activated states.
3. Data Presentation: Effects of this compound (NA-7)
The following tables summarize representative quantitative data from in vitro and in vivo experiments evaluating the efficacy of NA-7 in models of neurodegeneration.
Table 1: In Vitro Efficacy of NA-7 in a Parkinson's Disease Cell Model (Model: SH-SY5Y cells treated with neurotoxin 6-OHDA)
| Parameter Measured | Control | 6-OHDA (100 µM) | 6-OHDA + NA-7 (10 µM) | Fold Change / % Protection |
| Cell Viability (% of Control) | 100% | 48.5% | 85.2% | 75.7% Protection |
| Intracellular ROS (Fold Change) | 1.0 | 3.5 | 1.4 | 60% Reduction |
| Nrf2 Nuclear Translocation (Fold Change) | 1.0 | 1.2 | 4.8 | +300% vs. 6-OHDA |
| HO-1 mRNA Expression (Fold Change) | 1.0 | 1.5 | 9.7 | +547% vs. 6-OHDA |
| NQO1 mRNA Expression (Fold Change) | 1.0 | 1.3 | 15.2 | +1069% vs. 6-OHDA |
Table 2: In Vivo Efficacy of NA-7 in an Alzheimer's Disease Mouse Model (Model: APP/PS1 transgenic mice, 8 weeks of treatment)
| Parameter Measured | Wild-Type (WT) | APP/PS1 (Vehicle) | APP/PS1 + NA-7 (10 mg/kg) | % Change vs. Vehicle |
| Cognitive Function (Morris Water Maze) | 20.5 sec | 55.2 sec | 28.9 sec | 47.6% Improvement |
| Aβ Plaque Burden (Cortical Area %) | 0% | 12.4% | 6.8% | 45.2% Reduction |
| Microglial Activation (Iba1+ Area %) | 1.2% | 8.5% | 3.1% | 63.5% Reduction |
| Glutathione (GSH) Levels (nmol/mg protein) | 8.2 | 4.1 | 7.5 | 82.9% Increase |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using MTT
This protocol assesses the ability of NA-7 to protect neuronal cells from a neurotoxin-induced insult.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons.
-
Cell culture medium (e.g., DMEM/F12) with FBS and antibiotics.
-
This compound (NA-7), dissolved in DMSO.
-
Neurotoxin (e.g., 6-OHDA, MPP+, or Aβ oligomers).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of NA-7 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 24 hours.
-
Neurotoxin Challenge: Add the neurotoxin (e.g., 100 µM 6-OHDA) to the appropriate wells. Include a "toxin-only" group and a "vehicle-only" control group. Incubate for another 24 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-only control wells.
Protocol 2: Western Blot for Nrf2 Nuclear Translocation
This protocol determines if NA-7 promotes the movement of Nrf2 from the cytoplasm to the nucleus.
Materials:
-
Cell culture dishes (6-well or 10 cm).
-
Nuclear and Cytoplasmic Extraction Kit.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker).
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescence substrate.
Procedure:
-
Cell Treatment: Culture and treat cells with NA-7 as described in Protocol 1.
-
Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of both fractions using the BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-Nrf2 at 1:1000) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize Nrf2 levels in the nucleus to the Lamin B1 loading control and cytoplasmic Nrf2 to the GAPDH control.
Protocol 3: Measurement of Intracellular ROS
This protocol quantifies changes in ROS levels within cells following treatment with NA-7.
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCF-DA) probe.
-
Tert-Butyl hydroperoxide (TBHP) as a positive control.
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium.
-
Black, clear-bottom 96-well plates.
Procedure:
-
Cell Culture and Treatment: Seed cells in a black 96-well plate and treat with NA-7 and/or a stressor (e.g., H₂O₂) as required.
-
Probe Loading:
-
Remove the treatment medium and wash the cells once with warm HBSS.
-
Add 100 µL of 10 µM DCF-DA in HBSS to each well.
-
Incubate for 30-45 minutes at 37°C, protected from light.
-
-
Wash: Remove the DCF-DA solution and wash the cells twice with HBSS to remove any extracellular probe.
-
Data Acquisition: Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Analysis: Subtract the background fluorescence from unstained cells. Express the results as a fold change relative to the untreated control group.
Caption: In vitro experimental workflow for evaluating NA-7.
Protocol 4: Nrf2 Transcription Factor Activity Assay (ELISA-based)
This protocol directly measures the binding of active Nrf2 from nuclear extracts to its consensus DNA binding site.
Materials:
-
Nrf2 Transcription Factor Assay Kit (contains plates pre-coated with ARE oligonucleotides, primary/secondary antibodies, and buffers).
-
Nuclear extracts prepared as in Protocol 2.
Procedure:
-
Prepare Reagents: Prepare all buffers and reagents as instructed in the kit manual.
-
Binding Reaction:
-
Add binding buffer and 10 µg of nuclear extract to each well of the DNA-coated plate.
-
Include a positive control (e.g., nuclear extract from cells treated with a known activator like tBHQ) and a negative/blank control.
-
Incubate for 1 hour at room temperature to allow Nrf2 to bind to the ARE sequence.
-
-
Washing: Wash the plate several times to remove unbound proteins.
-
Antibody Incubation:
-
Add the primary anti-Nrf2 antibody to each well and incubate for 1 hour.
-
Wash the plate, then add the HRP-conjugated secondary antibody and incubate for another hour.
-
-
Detection:
-
Wash the plate thoroughly.
-
Add the developing solution (e.g., TMB substrate) and incubate until color develops (typically 15-30 minutes).
-
Add stop solution to terminate the reaction.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: A higher absorbance value is directly proportional to the amount of active Nrf2 in the sample.
Caption: In vivo experimental design workflow for NA-7.
References
- 1. A Pivotal Role of Nrf2 in Neurodegenerative Disorders: A New Way for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 4. Identification of Non-Electrophilic Nrf2 Activators from Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nrf2 activator-7 for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Nrf2 activator-7 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] It functions as a protein-protein interaction (PPI) inhibitor, disrupting the binding of Nrf2 to its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[1][2] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. By inhibiting the Keap1-Nrf2 interaction, this compound allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a wide array of antioxidant and cytoprotective genes.
Q2: What is the optimal concentration of this compound to use in my experiments?
The optimal concentration of this compound is cell-type and experiment-dependent. A good starting point is to perform a dose-response experiment. Based on available data, concentrations ranging from 1 µM to 100 µM have been shown to be effective in activating Nrf2 target gene transcription in NCM460D cells.[1] We recommend starting with a concentration range of 1 µM, 10 µM, and 100 µM for an initial experiment. It is crucial to also perform a cytotoxicity assay to determine the maximum non-toxic concentration for your specific cell line.
Q3: How should I prepare and store this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For stock solutions, we recommend preparing a high-concentration stock (e.g., 10 mM) in DMSO.
-
Storage of Powder: Store the solid compound at -20°C for up to 3 years.
-
Storage of Stock Solution: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 2 years.
When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How can I confirm that this compound is activating the Nrf2 pathway in my cells?
Several methods can be used to confirm Nrf2 pathway activation:
-
Quantitative Real-Time PCR (qPCR): Measure the mRNA expression of well-established Nrf2 target genes such as HMOX1 (Heme Oxygenase 1), NQO1 (NAD(P)H Quinone Dehydrogenase 1), and GCLM (Glutamate-Cysteine Ligase Modifier Subunit).
-
Western Blotting: Assess the nuclear translocation of Nrf2 by analyzing its protein levels in nuclear fractions. An increase in nuclear Nrf2 is a hallmark of its activation.
-
Antioxidant Response Element (ARE) Luciferase Reporter Assay: Use a cell line stably or transiently transfected with a luciferase reporter construct driven by an ARE promoter. Increased luciferase activity indicates Nrf2 activation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low Nrf2 activation | Suboptimal concentration of this compound: The concentration used may be too low for your specific cell type. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM). |
| Short incubation time: The duration of treatment may not be sufficient for Nrf2 accumulation and target gene expression. | Perform a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal incubation time. | |
| Poor compound stability: The compound may have degraded due to improper storage or handling. | Prepare fresh stock solutions from powder. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Cellular context: Some cell lines may have a less responsive Nrf2 pathway. | Use a positive control such as sulforaphane (SFN) or tert-butylhydroquinone (tBHQ) to confirm the responsiveness of your cell line. | |
| High background in assays | High DMSO concentration: The vehicle (DMSO) can have off-target effects at higher concentrations. | Ensure the final DMSO concentration in your culture medium is kept to a minimum (ideally ≤ 0.1%). |
| Assay-specific issues: Non-specific binding in immunoassays or high basal luciferase activity. | Optimize your assay conditions, including antibody concentrations, blocking steps, and cell lysis procedures. | |
| Cell death or cytotoxicity | High concentration of this compound: The compound may be toxic at the concentration used. | Perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the non-toxic concentration range for your cell line. |
| Prolonged incubation: Extended exposure to the compound may induce cytotoxicity. | Optimize the incubation time based on your time-course and cytotoxicity experiments. | |
| Inconsistent results | Variability in cell culture: Differences in cell passage number, confluency, or health can affect the response. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. |
| Inaccurate pipetting: Errors in preparing dilutions can lead to variability. | Use calibrated pipettes and prepare master mixes for treating multiple wells or plates to ensure consistency. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | Value | Cell Line |
| Fluorescence Polarization (FP) | IC₅₀ | 85 nM | - |
| Time-Resolved FRET (TR-FRET) | IC₅₀ | 13.1 nM | - |
| - | Kᵢ | 4.9 nM | - |
| Nrf2 Target Gene Expression (qPCR) | Effective Concentration | 1, 10, 100 µM | NCM460D |
Data sourced from MedChemExpress product information.
Experimental Protocols
Protocol 1: Determining Optimal Concentration using qPCR
This protocol outlines the steps to determine the optimal concentration of this compound for inducing Nrf2 target gene expression.
-
Cell Seeding: Plate your cells of interest in a 12-well or 24-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A suggested range is 0.1, 1, 10, 50, and 100 µM. Include a vehicle control (DMSO, ≤ 0.1%) and a positive control (e.g., 10 µM sulforaphane).
-
Cell Treatment: Replace the existing medium with the medium containing the different concentrations of this compound or controls.
-
Incubation: Incubate the cells for a predetermined time (a 24-hour incubation is a good starting point).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers for Nrf2 target genes (HMOX1, NQO1, GCLM) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protocol 2: Assessing Nrf2 Nuclear Translocation by Western Blot
-
Cell Treatment: Treat cells with the determined optimal concentration of this compound for the optimal duration.
-
Cell Lysis and Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Use Lamin B1 as a nuclear marker and GAPDH as a cytoplasmic marker to verify the purity of the fractions.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: ARE-Luciferase Reporter Assay
-
Cell Transfection (for transient assays): Co-transfect cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization. For stable cell lines, this step is not necessary.
-
Cell Seeding: Plate the transfected or stable cells in a 96-well white, clear-bottom plate.
-
Cell Treatment: Treat the cells with various concentrations of this compound as described in Protocol 1.
-
Incubation: Incubate for the desired period (e.g., 24 hours).
-
Cell Lysis: Lyse the cells using the luciferase assay lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as fold induction over the vehicle control.
Visualizations
Caption: Nrf2 signaling pathway and the mechanism of this compound.
Caption: Recommended experimental workflow for optimizing this compound.
References
Troubleshooting Nrf2 activator-7 solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Nrf2 activator-7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule that activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[2] this compound disrupts the Nrf2-Keap1 interaction, leading to the stabilization and nuclear translocation of Nrf2.[2] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating the transcription of a wide array of cytoprotective and antioxidant enzymes.[2][3]
Q2: I'm observing precipitation of this compound when I add it to my cell culture medium. What are the common causes?
Precipitation of hydrophobic small molecules like this compound in aqueous-based cell culture media is a frequent issue. The primary causes include:
-
Low Aqueous Solubility: this compound is inherently hydrophobic and has limited solubility in aqueous solutions like cell culture media.
-
"Solvent Shock": Rapidly diluting a concentrated stock solution (typically in DMSO) into the aqueous medium can cause the compound to crash out of solution due to the abrupt change in solvent polarity.
-
High Final Concentration: The intended experimental concentration may surpass the solubility limit of this compound in the specific medium being used.
-
Temperature Effects: Changes in temperature, such as moving from room temperature to a 37°C incubator, can sometimes decrease the solubility of certain compounds.
-
Media Composition: The presence of salts, proteins (like serum), and other components in the cell culture media can influence the solubility of the compound.
Q3: What is the best solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of hydrophobic small molecules like this compound. It is crucial to use anhydrous DMSO to avoid introducing moisture, which can affect the stability and solubility of the compound.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced toxicity and off-target effects. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q5: How should I store my this compound stock solution?
For long-term storage, this compound powder should be kept at -20°C. Once dissolved in a solvent like DMSO, the stock solution should be stored in small aliquots at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide: Resolving this compound Solubility Issues
This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues with this compound in your experiments.
Problem: this compound precipitates upon dilution into aqueous buffer or cell culture medium.
Solution 1: Optimize the Dilution Method (Gradient Dilution)
Directly adding a highly concentrated DMSO stock to your aqueous medium is a common cause of precipitation. A gradient dilution method is recommended to minimize "solvent shock".
Solution 2: Pre-warm Solutions
Temperature differences can affect solubility. To avoid this, pre-warm both your this compound intermediate dilution and your cell culture medium to 37°C before mixing.
Solution 3: Reduce the Final Concentration
If precipitation persists, the desired final concentration may be too high for the solubility of this compound in your specific experimental conditions. Try lowering the final concentration of the compound in your assay.
Solution 4: Modify the Solvent System
For particularly challenging solubility issues, consider the following modifications to your experimental setup:
-
Co-solvents: While DMSO is the primary stock solvent, for some applications, other water-miscible organic solvents might be explored, though their compatibility with the specific cell line must be thoroughly validated.
-
Surfactants/Detergents: The use of a small amount of a non-ionic detergent, such as Tween-80 or Pluronic F-68, in the assay buffer can help to solubilize hydrophobic compounds.
-
Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior and can form inclusion complexes with hydrophobic compounds, thereby increasing their aqueous solubility.
Data Presentation: Solubility of this compound
| Solvent | Temperature (°C) | Maximum Soluble Concentration (mM) | Observations |
| DMSO | 25 | ||
| Ethanol | 25 | ||
| PBS (pH 7.4) | 25 | ||
| Cell Culture Medium (e.g., DMEM) + 10% FBS | 37 | ||
| Cell Culture Medium (e.g., DMEM) - Serum-Free | 37 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex and sonicate briefly in a water bath to ensure complete dissolution. The solution should be clear.
-
Aliquot the 10 mM stock solution into small, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Dilution of this compound into Cell Culture Medium (Gradient Dilution Method)
-
On the day of the experiment, thaw a 10 mM stock aliquot of this compound.
-
Prepare an intermediate dilution of 1 mM by diluting the 10 mM stock 1:10 in DMSO. For example, add 10 µL of the 10 mM stock to 90 µL of DMSO.
-
Pre-warm your cell culture medium to 37°C.
-
To achieve a final concentration of 10 µM, for instance, add 10 µL of the 1 mM intermediate solution to 990 µL of the pre-warmed medium. This results in a final DMSO concentration of 1%. Adjust volumes accordingly to achieve your desired final concentration and to keep the final DMSO concentration as low as possible.
-
Mix immediately by gentle swirling or pipetting.
Protocol 3: Kinetic Solubility Assay
This protocol can be used to determine the kinetic solubility of this compound in a buffer of choice.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of the stock solution in DMSO.
-
Add a small volume of each dilution to the aqueous buffer (e.g., PBS) in a 96-well plate.
-
Shake the plate for a set period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the turbidity of each well using a plate reader to detect precipitation. The highest concentration that does not show significant precipitation is an estimate of the kinetic solubility.
Mandatory Visualizations
Caption: The Nrf2 signaling pathway and the mechanism of this compound.
Caption: A workflow for troubleshooting this compound solubility issues.
References
Technical Support Center: Nrf2 Activator-7 Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for assessing the cytotoxicity of Nrf2 activator-7.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent activator of the Nrf2 signaling pathway.[1] Under normal conditions, the transcription factor Nrf2 is kept at low levels in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[2][3] Nrf2 activators, including this compound, typically work by disrupting the Keap1-Nrf2 interaction. This can occur through electrophilic modification of cysteine residues on Keap1 or by inhibiting the protein-protein interaction.[4][5] The stabilization of Nrf2 allows it to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the transcription of a wide array of cytoprotective genes involved in antioxidant defense and detoxification.
Q2: At what concentrations should I test this compound for cytotoxicity?
A2: For initial cytotoxicity screening of this compound, it is recommended to use a broad concentration range. Based on its in vitro activity for Nrf2 target gene induction (1-100 µM), a starting range of 0.1 µM to 200 µM is advisable. This range should be refined based on the specific cell type and the sensitivity of the cytotoxicity assay being used.
Q3: My cells are showing significant cytotoxicity at concentrations where Nrf2 activation is expected to be protective. What could be the cause?
A3: This is a common issue. Several factors could be at play:
-
Off-target effects: At higher concentrations, small molecules can have off-target effects that induce cytotoxicity independent of Nrf2 activation.
-
Cell type specificity: The cytotoxic threshold can vary significantly between different cell lines.
-
Over-activation of Nrf2: While Nrf2 is generally cytoprotective, its persistent or excessive activation can sometimes be detrimental, particularly in certain cancer cell lines where it can promote chemoresistance.
-
Compound stability and solubility: The compound may precipitate at higher concentrations or degrade into toxic byproducts in your cell culture medium.
Q4: How can I confirm that this compound is activating the Nrf2 pathway in my specific cell model?
A4: To confirm Nrf2 pathway activation, you should measure the expression of well-established Nrf2 target genes. A quantitative real-time PCR (qPCR) assay for genes such as HMOX1 (Heme Oxygenase 1), NQO1 (NAD(P)H Quinone Dehydrogenase 1), and GCLM (Glutamate-Cysteine Ligase Modifier Subunit) is a reliable method. You should observe a dose-dependent increase in the mRNA levels of these genes upon treatment with this compound.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | Value | Reference |
| Fluorescence Polarization (FP) | IC50 vs. Keap1 | 85 nM | |
| Time-Resolved FRLuorescence Energy Transfer (TR-FRET) | IC50 vs. Keap1 | 13.1 nM | |
| Binding Affinity | Ki | 4.9 nM | |
| Gene Expression (NCM460D cells, 24h) | Nrf2 Target Gene Upregulation | Significant at 100 µM |
Experimental Protocols & Troubleshooting
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound
-
Cells of interest
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the old medium with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Troubleshooting:
| Issue | Possible Cause | Solution |
| High background in no-cell control wells | Contamination of reagents or medium. | Use fresh, sterile reagents. |
| Low signal in viable cell wells | Insufficient incubation with MTT; low cell number. | Increase MTT incubation time; optimize cell seeding density. |
| Inconsistent results between replicate wells | Uneven cell seeding; pipetting errors. | Ensure proper cell suspension before seeding; use calibrated pipettes. |
Protocol 2: Real-Time Quantitative PCR (RT-qPCR) for Nrf2 Target Gene Expression
Materials:
-
Treated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (HMOX1, NQO1) and a housekeeping gene (GAPDH, ACTB)
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 6-24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a suitable master mix and specific primers for your target and housekeeping genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Troubleshooting:
| Issue | Possible Cause | Solution |
| No amplification of target genes | Poor RNA quality; incorrect primer design. | Check RNA integrity; design and validate new primers. |
| High variability in Cq values | Inconsistent sample preparation; pipetting errors. | Ensure uniform sample handling; use a master mix to minimize pipetting variations. |
| Unexpected down-regulation of target genes | Off-target effects; cellular stress response. | Correlate with cytotoxicity data; test a wider range of concentrations and time points. |
Visualizations
Caption: The Nrf2-Keap1 signaling pathway and the mechanism of this compound.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Contribution of Nrf2 Modulation to the Mechanism of Action of Analgesic and Anti-inflammatory Drugs in Pre-clinical and Clinical Stages [frontiersin.org]
- 3. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Nrf2 activator-7 in experiments
Welcome to the technical support center for Nrf2 Activator-7. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent the potential degradation of this compound and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as Compound 12b, is a potent small molecule activator of the Nrf2 signaling pathway.[1][2] It functions by inhibiting the protein-protein interaction between Keap1 and Nrf2.[1][3] Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its cellular levels low.[4] By disrupting the Keap1-Nrf2 interaction, this compound prevents the degradation of the Nrf2 protein, leading to its stabilization, nuclear translocation, and the subsequent transcription of antioxidant and cytoprotective genes.
Q2: What is the primary cause of this compound degradation in experiments?
While specific degradation pathways for this compound have not been extensively documented in publicly available literature, the stability of small molecules in experiments can be compromised by several factors. These include improper storage, multiple freeze-thaw cycles, exposure to light, use of inappropriate solvents, and prolonged storage in solution. Following recommended handling and storage protocols is crucial to maintain the integrity of the compound.
Q3: How should I store this compound?
Proper storage is critical for maintaining the activity of this compound. The following table summarizes the recommended storage conditions for the compound in both powder and solvent forms.
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | Up to 3 years | Store in a tightly sealed vial, protected from light and moisture. |
| 4°C | Up to 2 years | For shorter-term storage, ensure the container is well-sealed. | |
| Stock Solution | -80°C | Up to 6 months | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for short-term storage of aliquots. |
Q4: Can I reuse a working solution of this compound?
It is highly recommended to prepare fresh working solutions for each experiment from a frozen stock aliquot. If you need to make up stock solutions in advance, it is best to store them as aliquots in tightly sealed vials at -20°C or below. This practice minimizes the risk of degradation and ensures consistent results.
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Reduced or no activity of this compound.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | - Ensure the compound has been stored correctly as per the guidelines in the table above.- Avoid multiple freeze-thaw cycles of stock solutions by preparing single-use aliquots.- Prepare fresh working solutions for each experiment. |
| Incorrect Solvent | - Confirm the appropriate solvent for your stock solution. DMSO is commonly used for small molecules. - Ensure the final solvent concentration in your cell culture medium is low (typically <0.5%) to avoid cytotoxicity. |
| Experimental Conditions | - Verify the concentration and incubation time used in your experiment. This compound has been shown to increase the transcription of target genes at concentrations of 1, 10, and 100 µM with a 24-hour incubation. - Ensure your cell line is responsive to Nrf2 activation. |
Issue 2: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent Compound Handling | - Standardize your protocol for preparing and using this compound solutions.- Always use freshly prepared working solutions from a new aliquot for each experiment. |
| Variability in Cell Culture | - Maintain consistent cell passage numbers and confluency between experiments.- Regularly test for mycoplasma contamination. |
| Pipetting Errors | - Calibrate your pipettes regularly to ensure accurate dispensing of the compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.
-
Prepare the stock solution by dissolving the this compound powder in an appropriate solvent, such as DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Treatment of Cells with this compound
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in your cell culture medium. Ensure the final solvent concentration is not toxic to your cells.
-
Remove the existing medium from your cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired period (e.g., 24 hours) under standard cell culture conditions.
-
Proceed with your downstream analysis (e.g., qPCR for Nrf2 target genes, Western blot for Nrf2 protein levels).
Visual Guides
Nrf2 Signaling Pathway and Action of this compound
Caption: this compound prevents Keap1-mediated degradation of Nrf2.
Experimental Workflow for Using this compound
Caption: Recommended workflow for handling this compound.
Troubleshooting Logic for Reduced Activity
Caption: Decision tree for troubleshooting reduced compound activity.
References
Technical Support Center: Overcoming Resistance to Nrf2 Activation by Compound 12b
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Compound 12b and investigating its effects on the Nrf2 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Nrf2 activation?
A1: The primary mechanism of Nrf2 (Nuclear factor erythroid 2-related factor 2) activation involves its release from Keap1 (Kelch-like ECH-associated protein 1)-mediated repression.[1][2][3][4] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its levels low.[5] Upon exposure to oxidative or electrophilic stress, or to chemical inducers, specific cysteine residues on Keap1 are modified. This modification leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction and inhibiting Nrf2 degradation. Stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.
Q2: How does Compound 12b theoretically activate Nrf2?
A2: While Compound 12b has been primarily identified as an mTOR inhibitor, its potential to activate Nrf2 may stem from crosstalk between the mTOR and Nrf2 pathways or through off-target effects. It is hypothesized that by inhibiting mTOR, Compound 12b could indirectly influence cellular redox status, leading to a mild oxidative stress that triggers the canonical Keap1-Nrf2 activation pathway. Alternatively, Compound 12b, or one of its metabolites, may act as an electrophile that directly modifies Keap1 cysteine residues, similar to other known Nrf2 activators. Further experimental validation is required to elucidate the precise mechanism.
Q3: What are the common downstream target genes of Nrf2 activation?
A3: Nrf2 activation leads to the transcription of a wide array of cytoprotective genes. Commonly studied downstream targets include:
-
Phase II Detoxification Enzymes: NAD(P)H:quinone oxidoreductase 1 (NQO1), Heme oxygenase-1 (HO-1), Glutathione S-transferases (GSTs).
-
Glutathione Biosynthesis: Glutamate-cysteine ligase catalytic subunit (GCLC) and modifier subunit (GCLM).
-
Thioredoxin System: Thioredoxin reductase 1 (TXNRD1).
Troubleshooting Guides
Issue 1: No significant increase in Nrf2 protein levels after treatment with Compound 12b.
Possible Cause 1: Suboptimal Compound 12b Concentration or Treatment Time.
-
Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for Compound 12b in your specific cell line.
Hypothetical Dose-Response Data for Compound 12b
| Concentration (µM) | Nrf2 Nuclear Translocation (Fold Change vs. Vehicle) | HO-1 mRNA Expression (Fold Change vs. Vehicle) |
|---|---|---|
| 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 |
| 1 | 2.5 ± 0.4 | 3.1 ± 0.6 |
| 5 | 4.1 ± 0.6 | 6.8 ± 1.2 |
| 10 | 3.8 ± 0.5 | 5.9 ± 1.0 |
| 25 | 2.1 ± 0.3 (slight toxicity observed) | 3.2 ± 0.7 |
Possible Cause 2: Rapid Nrf2 Degradation.
-
Troubleshooting Step: Nrf2 has a very short half-life under basal conditions. To confirm that your experimental setup can detect Nrf2, include a positive control such as the proteasome inhibitor MG132, which will block Nrf2 degradation and lead to its accumulation.
Possible Cause 3: Cell-Type Specific Resistance.
-
Troubleshooting Step: The cellular machinery for Nrf2 activation can vary between cell types. Some cell lines may have inherent resistance mechanisms. Test the effect of Compound 12b in a different, well-characterized cell line known to have a robust Nrf2 response (e.g., HepG2, A549).
Issue 2: Nrf2 translocates to the nucleus, but downstream gene expression is not induced.
Possible Cause 1: Impaired Nrf2-ARE Binding.
-
Troubleshooting Step: Perform a Chromatin Immunoprecipitation (ChIP) assay to verify the binding of Nrf2 to the ARE sequences in the promoter regions of target genes like NQO1 and HMOX1.
Possible Cause 2: Presence of Transcriptional Repressors.
-
Troubleshooting Step: Other transcription factors can compete with Nrf2 for ARE binding or recruit corepressors. For instance, the transcription factor BACH1 is a known repressor of ARE-mediated transcription. Evaluate the expression and nuclear localization of BACH1 in your experimental system.
Logical Relationship: Troubleshooting Downstream Gene Expression
Caption: Troubleshooting logic for lack of Nrf2 target gene induction.
Issue 3: Acquired resistance to Compound 12b-mediated Nrf2 activation after prolonged treatment.
Possible Cause 1: Upregulation of Nrf2-Negative Regulators.
-
Troubleshooting Step: Prolonged Nrf2 activation can induce a negative feedback loop. Investigate the expression of genes that negatively regulate Nrf2, such as KEAP1 itself or other E3 ligases like β-TrCP.
Possible Cause 2: Metabolic Adaptation.
-
Troubleshooting Step: Cells may adapt their metabolic pathways to counteract the effects of Compound 12b, thereby reducing the initial oxidative trigger for Nrf2 activation. Use metabolomics to compare the metabolic profiles of naive and resistant cells.
Possible Cause 3: Mutations in the Nrf2/Keap1 Pathway.
-
Troubleshooting Step: In cancer cells, acquired resistance can be due to mutations in KEAP1 or NFE2L2 (the gene encoding Nrf2) that lead to constitutive Nrf2 activation, masking the effects of an external activator. Sequence these genes in your resistant cell lines to check for mutations.
Experimental Protocols
Protocol 1: Western Blot for Nrf2 Nuclear Translocation
-
Cell Culture and Treatment: Plate cells (e.g., A549) at a density of 1x10^6 cells per 100 mm dish. The next day, treat with vehicle control, Compound 12b (at optimized concentration), or a positive control (e.g., 50 µM sulforaphane) for the determined optimal time.
-
Nuclear and Cytoplasmic Fractionation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1 mM DTT, and protease inhibitors).
-
Centrifuge to pellet the nuclei. The supernatant is the cytoplasmic fraction.
-
Wash the nuclear pellet and lyse with a hypertonic buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, and protease inhibitors).
-
Centrifuge to collect the nuclear extract (supernatant).
-
-
Protein Quantification: Determine the protein concentration of both fractions using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against Nrf2 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the nuclear Nrf2 signal to a nuclear loading control (e.g., Lamin B1) and the cytoplasmic signal to a cytoplasmic loading control (e.g., GAPDH).
-
Experimental Workflow: Nrf2 Nuclear Translocation Assay
References
- 1. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 2. hololifecenter.com [hololifecenter.com]
- 3. Nrf2 Signaling Pathway | Encyclopedia MDPI [encyclopedia.pub]
- 4. Nrf2 Signaling, a Mechanism for Cellular Stress Resistance in Long-Lived Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Nrf2 Activators: Bardoxolone Methyl vs. Sulforaphane
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response, making it a prime therapeutic target for a multitude of diseases underpinned by oxidative stress. Among the numerous activators of the Nrf2 pathway, the synthetic triterpenoid Bardoxolone Methyl and the naturally occurring isothiocyanate Sulforaphane are two of the most extensively studied. This guide provides an objective comparison of their efficacy, supported by experimental data, detailed methodologies, and visual representations of the key biological pathways and experimental workflows.
Mechanism of Action: A Shared Target
Both Bardoxolone Methyl and Sulforaphane activate the Nrf2 pathway by interacting with Keap1 (Kelch-like ECH-associated protein 1), the primary negative regulator of Nrf2. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Bardoxolone Methyl and Sulforaphane are electrophilic molecules that covalently modify specific cysteine residues on Keap1. This modification leads to a conformational change in the Keap1-Nrf2 complex, inhibiting Nrf2 degradation. As a result, newly synthesized Nrf2 is able to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter region of its target genes, thereby initiating the transcription of a wide array of cytoprotective enzymes.
Quantitative Comparison of Efficacy
The following table summarizes the quantitative data on the efficacy of Bardoxolone Methyl and Sulforaphane in activating the Nrf2 pathway, based on in vitro studies. It is important to note that direct comparisons can be influenced by the specific cell type and experimental conditions.
| Parameter | Bardoxolone Methyl | Sulforaphane | Cell Type | Source |
| Nrf2 Activation Potency | 2-5 times more potent than Sulforaphane at equal concentrations. | - | Human Dermal Microvascular Endothelial Cells | |
| Nrf2 Nuclear Translocation | 17.5-fold increase at 300 nM; 45-fold increase at 3 µM. | Not specified to have a significant effect at comparable non-toxic concentrations in this study. | Human Microvascular Endothelial Cells (HMEC-1) | [1] |
| Cytotoxicity (Cell Viability) | Decreased cell viability at ≥ 3 µM (24h incubation). | No significant cytotoxicity observed at similar concentrations. | Human Microvascular Endothelial Cells | [2] |
| Induction of Nrf2 Target Genes (e.g., NQO1, HMOX1, GCLC) | Significant increase at nanomolar to low micromolar concentrations. | Significant increase at micromolar concentrations. | Various cell lines (Renal Tubular Epithelial Cells, Rat Myocardium, etc.) | [3] |
| Effect on Endothelial Bioenergetics | Detrimental effects at concentrations ≥ 500 nM (increased proton leak, decreased spare respiratory capacity). | Did not exert such detrimental actions. | Human Microvascular Endothelial Cells (HMEC-1) |
Experimental Protocols
Detailed methodologies for key experiments used to evaluate and compare the efficacy of Nrf2 activators are provided below.
ARE-Luciferase Reporter Assay
This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).
Experimental Workflow:
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HepG2, HEK293T) in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of Bardoxolone Methyl (e.g., 10 nM - 1 µM) or Sulforaphane (e.g., 1 µM - 20 µM), or vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 12-24 hours).
-
-
Cell Lysis:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer plate.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Express the results as fold induction over the vehicle control.
-
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression
This method measures the mRNA levels of Nrf2 target genes to assess the transcriptional activity of the Nrf2 pathway.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells in a 6-well plate and grow to 80-90% confluency.
-
Treat the cells with Bardoxolone Methyl or Sulforaphane at desired concentrations and for various time points (e.g., 6, 12, 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a SYBR Green-based master mix and primers specific for Nrf2 target genes (e.g., NQO1, HMOX1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB).
-
-
Data Analysis:
-
Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Present the data as fold change relative to the vehicle-treated control group.
-
Western Blotting for Nrf2 and Downstream Protein Expression
This technique is used to detect and quantify the protein levels of Nrf2 (particularly its nuclear accumulation) and its downstream targets.
Protocol:
-
Cell Culture and Treatment:
-
Treat cells as described for the qPCR protocol.
-
-
Protein Extraction:
-
For total protein, lyse cells in RIPA buffer. For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane and incubate with primary antibodies against Nrf2, NQO1, HO-1, or a loading control (e.g., β-actin for total protein, Lamin B1 for nuclear fraction).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Conclusion
Both Bardoxolone Methyl and Sulforaphane are potent activators of the Nrf2 signaling pathway. Experimental data suggests that Bardoxolone Methyl exhibits a higher potency in Nrf2 activation compared to Sulforaphane. However, this increased potency may be associated with a greater risk of cytotoxicity and adverse effects on cellular bioenergetics at higher concentrations. Sulforaphane, while less potent, demonstrates a favorable safety profile in the cited in vitro studies. The choice between these two activators for research and therapeutic development will depend on the specific application, desired potency, and the therapeutic window of the biological system under investigation. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these and other novel Nrf2 activators.
References
A Comparative Guide to Nrf2 Activators: Profiling Nrf2 Activator-7 Against Established Modulators
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response, making it a prime therapeutic target for a host of diseases underpinned by oxidative stress and inflammation. Activation of the Nrf2 pathway is primarily controlled by its repressor protein, Keap1. A diverse array of small molecules, known as Nrf2 activators, have been developed to modulate this interaction. This guide provides a comparative analysis of a potent, non-covalent Keap1-Nrf2 inhibitor, Nrf2 activator-7 , against three well-characterized activators: Sulforaphane , Dimethyl Fumarate (DMF) , and Bardoxolone Methyl .
Mechanism of Action: A Fundamental Distinction
Nrf2 activators can be broadly classified based on their interaction with Keap1. The majority, including Sulforaphane, DMF, and Bardoxolone Methyl, are electrophilic compounds that act as covalent modifiers. They form covalent bonds with reactive cysteine residues on Keap1, leading to a conformational change that disrupts Keap1's ability to target Nrf2 for degradation.[1][2][3]
In contrast, This compound represents a class of non-covalent inhibitors. It functions by directly disrupting the Keap1-Nrf2 protein-protein interaction (PPI) without forming permanent bonds.[4] This distinction is critical, as non-covalent inhibitors may offer a more targeted and potentially safer profile by avoiding off-target reactions associated with electrophilic compounds.[5]
Quantitative Performance Comparison
Direct comparison of potency and efficacy between different Nrf2 activators is challenging due to variations in experimental models and assay formats across published studies. The following tables summarize available quantitative data to provide a relative measure of performance.
Table 1: Comparative Potency of Nrf2 Activators
| Activator | Mechanism of Action | Assay Type | Potency Metric | Value (nM) |
| This compound | Keap1-Nrf2 PPI Inhibitor | Fluorescence Polarization (FP) | IC₅₀ | 85 |
| Time-Resolved FRET (TR-FRET) | IC₅₀ | 13.1 | ||
| Binding Affinity | Kᵢ | 4.9 | ||
| Bardoxolone Methyl | Covalent Keap1 Modifier | Nrf2 Activation (in HUVECs) | Effective Conc. | 10 - 100 |
| Antiviral Assay (Vero cells) | EC₅₀ | 290 | ||
| Sulforaphane | Covalent Keap1 Modifier | NQO1 Induction (QR) | CD Value† | 200 |
| Cytotoxicity (MCF-7 cells) | IC₅₀ | 19,000 | ||
| Dimethyl Fumarate | Covalent Keap1 Modifier | NF-κB Inhibition (MCF-7) | IC₅₀ | ~20,000 |
Note: Data is compiled from multiple sources and may not be directly comparable. Assay conditions, cell types, and endpoint measurements vary. IC₅₀ = half-maximal inhibitory concentration; Kᵢ = inhibitory constant; EC₅₀ = half-maximal effective concentration. †CD value = concentration required to double the basal activity of the NQO1 enzyme.
Table 2: Comparative Efficacy on Nrf2 Target Gene Expression
| Activator | Target Gene(s) | Cell Type / Model | Concentration | Observed Effect |
| This compound | GSTM3, HMOX1, NQO1 | Not Specified | 100 µM | Significant increase in transcription |
| Bardoxolone Methyl | HO-1, NQO1, GCLC | HUVECs | 10 - 100 nM | Significant increase in mRNA and protein |
| Sulforaphane | NQO1, HO-1, GCLC, GCLM | HTMCs | 20 µM | Significant increase in mRNA and protein |
| Dimethyl Fumarate | NQO1, HO-1 | Human Retinal Endothelial Cells | 10 - 50 µM | Concentration-dependent increase in protein |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs is crucial for understanding the action and evaluation of these compounds.
References
- 1. Modification of Keap1 Cysteine Residues by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl fumarate and monoethyl fumarate exhibit differential effects on KEAP1, NRF2 activation, and glutathione depletion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Covalent Inhibitors of KEAP1 with Exquisite Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nrf2 Activator-7 and Other Small Molecule Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of Nrf2 activator-7 with other prominent small molecule activators of the Nrf2 pathway: Sulforaphane, Dimethyl Fumarate (Tecfidera), and Bardoxolone Methyl. The data presented herein is intended to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to Nrf2 Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Small molecule activators of the Nrf2 pathway primarily function by disrupting the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating the transcription of a wide array of cytoprotective and antioxidant enzymes.
Potency Comparison of Nrf2 Activators
The potency of Nrf2 activators can be quantified by their ability to inhibit the protein-protein interaction between Keap1 and Nrf2. This is often measured using biochemical assays such as Fluorescence Polarization (FP) and Time-Resolved Fluorescence Energy Transfer (TR-FRET), which provide IC50 values (the concentration of an inhibitor that reduces the response by half). Cellular assays, such as ARE-luciferase reporter assays, measure the downstream effects of Nrf2 activation and provide EC50 values (the concentration of a drug that gives half-maximal response).
The following table summarizes the available potency data for this compound and other selected small molecule activators.
| Activator | Assay Type | Target Interaction | Potency (IC50/EC50) | Reference |
| This compound | FP | Keap1-Nrf2 | 85 nM | [1] |
| This compound | TR-FRET | Keap1-Nrf2 | 13.1 nM | [1] |
| Bardoxolone Methyl | Cellular | Nrf2 Activation | 9.2 nM | [2] |
| Dimethyl Fumarate | FP | Keap1-Nrf2 | ~10 µM | [3] |
| Sulforaphane | Cellular | NQO1 Induction | ~10 µM | [3] |
Note: Direct comparison of potency should be made with caution, as assay conditions and cell types can influence the results. The data for Dimethyl Fumarate and Sulforaphane in biochemical Keap1-Nrf2 interaction assays is less consistently reported in the form of IC50 values. Their mechanism often involves covalent modification of Keap1, which can differ from non-covalent inhibitors.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the Nrf2 signaling pathway and a general experimental workflow for assessing activator potency.
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of small molecule activators.
Caption: A general experimental workflow for the screening and validation of Nrf2 activators.
Detailed Experimental Protocols
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction
Principle: This assay measures the disruption of the interaction between a fluorescently labeled Nrf2 peptide and the Keap1 protein. When the small fluorescent peptide is bound to the larger Keap1 protein, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. When a small molecule activator binds to Keap1 and displaces the fluorescent peptide, the peptide tumbles more rapidly, leading to a decrease in the polarization signal.
Protocol Outline:
-
Reagents:
-
Recombinant human Keap1 protein (Kelch domain).
-
Fluorescently labeled Nrf2 peptide (e.g., FITC-labeled peptide containing the ETGE motif).
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
Test compounds (Nrf2 activators) serially diluted in DMSO.
-
-
Procedure:
-
Add a fixed concentration of the fluorescently labeled Nrf2 peptide to each well of a black, low-binding microplate.
-
Add serial dilutions of the test compounds to the wells.
-
Initiate the binding reaction by adding a fixed concentration of the Keap1 protein to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each compound concentration relative to controls (no inhibitor and no Keap1).
-
The IC50 value is determined by fitting the dose-response curve using a suitable nonlinear regression model.
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Keap1-Nrf2 Interaction
Principle: TR-FRET is a highly sensitive assay that measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. In the context of Keap1-Nrf2 interaction, Keap1 is typically labeled with a long-lifetime donor (e.g., Terbium cryptate) and an Nrf2 peptide is labeled with a suitable acceptor (e.g., d2). When the two proteins interact, the donor and acceptor are brought into close proximity, allowing for fluorescence resonance energy transfer to occur upon excitation of the donor. A small molecule inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
Protocol Outline:
-
Reagents:
-
Recombinant human Keap1 protein labeled with a donor fluorophore (e.g., anti-His-tag antibody conjugated to Terbium).
-
Nrf2 peptide labeled with an acceptor fluorophore (e.g., biotinylated peptide in conjunction with streptavidin-d2).
-
Assay buffer.
-
Test compounds serially diluted in DMSO.
-
-
Procedure:
-
Add serial dilutions of the test compounds to the wells of a microplate.
-
Add the donor-labeled Keap1 protein and acceptor-labeled Nrf2 peptide to the wells.
-
Incubate the plate at room temperature for a specified time to allow for binding.
-
Measure the time-resolved fluorescence signal at two wavelengths (donor and acceptor emission) using a TR-FRET-compatible plate reader.
-
-
Data Analysis:
-
The ratio of the acceptor to donor emission is calculated.
-
The IC50 value is determined from the dose-response curve of the emission ratio versus compound concentration.
-
Conclusion
This compound demonstrates high potency in inhibiting the Keap1-Nrf2 interaction in biochemical assays, with IC50 values in the nanomolar range. When compared to other well-known Nrf2 activators, its potency in these direct binding assays appears to be significantly higher than that reported for Dimethyl Fumarate. Bardoxolone Methyl also exhibits high potency, although the most frequently cited values are from cellular assays. Sulforaphane is a well-established Nrf2 activator, though its potency in direct Keap1 binding assays is less clearly defined in terms of a specific IC50 value. The choice of an Nrf2 activator for research and development will depend on a variety of factors including potency, selectivity, pharmacokinetic properties, and the specific cellular context being investigated. The experimental protocols provided herein offer a foundation for the continued exploration and comparison of novel Nrf2 activators.
References
- 1. Development of a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for the Inhibition of Keap1-Nrf2 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Development of a High-Throughput Cul3-Keap1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Identifying Nrf2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Nrf2 Activator-7 (miR-7) Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nrf2 activator, microRNA-7 (miR-7), and its effects on the Nrf2 signaling pathway in various cell lines. We present supporting experimental data, detailed methodologies for key experiments, and a comparison with the well-characterized Nrf2 activator, sulforaphane.
Introduction to Nrf2 Activation by miR-7
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that orchestrates cellular defense against oxidative stress by upregulating a battery of antioxidant and detoxification genes.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.
MicroRNA-7 (miR-7) has emerged as an endogenous activator of the Nrf2 pathway. It functions by directly targeting the 3'-untranslated region (3'-UTR) of Keap1 mRNA, leading to translational repression and a decrease in Keap1 protein levels.[1][2] This reduction in Keap1 allows newly synthesized Nrf2 to escape degradation, translocate to the nucleus, and activate the transcription of its target genes.[1]
Comparative Data on Nrf2 Activation
The following tables summarize the quantitative effects of miR-7 on the Nrf2 pathway in the human neuroblastoma cell line SH-SY5Y. For comparison, data on the effects of the well-established Nrf2 activator, sulforaphane, in the same cell line are also presented.
Disclaimer: The data for miR-7 and sulforaphane are derived from separate studies. Direct quantitative comparison should be made with caution as experimental conditions may vary.
Table 1: Effect of miR-7 Mimic on Nrf2 Pathway Components in SH-SY5Y Cells [1]
| Parameter | Treatment | Fold Change (vs. Control) | Cell Line | Reference |
| Keap1 Protein Level | pre-miR-7 (50 nM, 48h) | ~0.6 (Significant Decrease) | SH-SY5Y | |
| Nrf2 Protein Level (Total) | pre-miR-7 (50 nM, 48h) | ~1.3 | SH-SY5Y | |
| Nrf2 Protein Level (Nuclear) | pre-miR-7 (50 nM, 48h) | Significantly Increased | SH-SY5Y | |
| HO-1 mRNA Level | pre-miR-7 (50 nM, 48h) | ~3.5 | SH-SY5Y | |
| GCLM mRNA Level | pre-miR-7 (50 nM, 48h) | ~2.5 | SH-SY5Y | |
| HO-1 Protein Level | pre-miR-7 (50 nM, 48h) | ~2.0 | SH-SY5Y | |
| HO-1 Promoter Luciferase Activity | pre-miR-7 (50 nM, 48h) | ~2.0 | SH-SY5Y |
Table 2: Effect of Sulforaphane on Nrf2 Pathway Components in SH-SY5Y Cells
| Parameter | Treatment | Fold Change (vs. Control) | Cell Line | Reference |
| Nrf2 Nuclear Translocation | Sulforaphane (5 µM, 3h) | Significantly Increased | N9 (Microglial) | |
| HO-1 Protein Induction | Sulforaphane (5 µM) | Dependent on Nrf2 | SH-SY5Y | |
| Cytoprotection against H2O2 | Sulforaphane (5 µM) | Dependent on Nrf2 | SH-SY5Y |
Signaling Pathways and Experimental Workflows
Caption: Nrf2 activation pathway highlighting inhibition of Keap1 by miR-7 and Sulforaphane.
References
A Comparative Analysis of Nrf2 Activator-7 and Natural Nrf2 Activators for Research Applications
For researchers in drug development and cellular biology, the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway presents a promising therapeutic target for conditions associated with oxidative stress. This guide provides a detailed comparison of the synthetic compound Nrf2 activator-7 against well-characterized natural Nrf2 activators, offering a quantitative and methodological overview to inform experimental design.
Overview of Nrf2 Activation
The Nrf2 pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2][3] Electrophilic activators, both synthetic and natural, typically function by modifying cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction.[2][4] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a suite of cytoprotective enzymes and proteins.
Nrf2 Signaling Pathway
The following diagram illustrates the canonical Nrf2 activation pathway.
Caption: Canonical Nrf2 signaling pathway.
Quantitative Comparison of Nrf2 Activators
The following tables summarize the available quantitative data for this compound and prominent natural Nrf2 activators.
Table 1: Binding Affinity and Potency of Nrf2 Activators
| Compound | Assay Type | Metric | Value (nM) | Source |
| This compound | Fluorescence Polarization (FP) | IC50 | 85 | |
| Time-Resolved Fluorescence Energy Transfer (TR-FRET) | IC50 | 13.1 | ||
| Competitive Binding | Ki | 4.9 |
Note: IC50 (half maximal inhibitory concentration) in this context refers to the concentration of the activator required to inhibit 50% of the Keap1-Nrf2 interaction. Ki (inhibition constant) is an indicator of the binding affinity.
Table 2: Induction of Nrf2 Target Gene Expression
| Compound | Cell Line | Target Gene | Concentration | Fold Induction | Source |
| This compound | Not Specified | GSTM3, HMOX1, NQO1 | 1, 10, 100 µM | Significant increase |
Further primary research is required to quantify the precise fold induction for this compound and to provide comparable data for natural activators under standardized conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for assays commonly used to evaluate Nrf2 activators.
Keap1-Nrf2 Binding Assays
1. Fluorescence Polarization (FP) Assay
-
Objective: To measure the disruption of the Keap1-Nrf2 protein-protein interaction.
-
Principle: A fluorescently labeled Nrf2 peptide is used. When bound to the larger Keap1 protein, the complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. Upon addition of a competitive inhibitor (e.g., this compound), the labeled peptide is displaced, tumbles more rapidly, and the polarization signal decreases.
-
Protocol:
-
Recombinant human Keap1 protein and a fluorescently tagged Nrf2 peptide are incubated in a suitable buffer.
-
Serial dilutions of the test compound (this compound or natural activators) are added to the wells of a microplate.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader equipped with appropriate filters.
-
The IC50 value is calculated by plotting the decrease in polarization against the logarithm of the compound concentration.
-
2. Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
-
Objective: To quantify the proximity of Keap1 and Nrf2 proteins.
-
Principle: Keap1 and Nrf2 proteins are labeled with a donor (e.g., Europium cryptate) and an acceptor (e.g., allophycocyanin) fluorophore, respectively. When in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
-
Protocol:
-
Tagged Keap1 and Nrf2 proteins are incubated together in an assay buffer.
-
Test compounds are added in a serial dilution format.
-
After an incubation period, the TR-FRET signal is measured on a compatible plate reader, typically by reading the emission at two wavelengths (donor and acceptor).
-
The ratio of the acceptor to donor emission is calculated, and the IC50 is determined from the dose-response curve.
-
Gene Expression Analysis
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
-
Objective: To measure the change in mRNA levels of Nrf2 target genes (e.g., HMOX1, NQO1, GSTM3) following treatment with an activator.
-
Protocol:
-
Culture cells to an appropriate confluency and treat with various concentrations of the Nrf2 activator or vehicle control for a specified time (e.g., 24 hours).
-
Isolate total RNA from the cells using a suitable kit (e.g., TRIzol or column-based methods).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Perform qPCR using the cDNA, gene-specific primers for the target genes and a reference gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Experimental Workflow for Evaluating Nrf2 Activators
The following diagram outlines a typical workflow for the initial characterization of a novel Nrf2 activator.
Caption: Workflow for Nrf2 activator characterization.
Concluding Remarks
This compound demonstrates high potency in disrupting the Keap1-Nrf2 interaction, with nanomolar efficacy in biochemical assays. This suggests it is a valuable tool for in vitro studies of the Nrf2 pathway. Natural activators, such as sulforaphane and curcumin, are also widely used and have been shown to upregulate Nrf2 target genes. However, their mechanisms can be more pleiotropic, and their potency in direct Keap1 binding may be lower than highly optimized synthetic compounds.
For researchers, the choice between this compound and natural activators will depend on the specific research question. This compound offers high specificity and potency for mechanistic studies of the Keap1-Nrf2 interaction. Natural activators, while potentially less potent in direct binding, have a long history of use and a broader, though less defined, range of cellular effects that may be relevant for studies in complex biological systems or in the context of dietary interventions. Further head-to-head comparative studies under standardized experimental conditions are necessary to fully elucidate the relative efficacy and downstream cellular consequences of these different classes of Nrf2 activators.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Chemical Activation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Nrf2 Activators: A Comparative Guide for Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response, making it a prime therapeutic target for a multitude of diseases characterized by oxidative stress and inflammation.[1][2][3] Pharmacological activation of the Nrf2 pathway holds significant promise for treating neurodegenerative diseases, cardiovascular conditions, and certain cancers.[2][4] This guide provides a comparative overview of the in vivo validation of Nrf2 activators, focusing on experimental data, methodologies, and a comparison with alternative compounds. While "Nrf2 activator-7" is used here as a placeholder, the principles and comparisons apply to any novel Nrf2-activating compound.
The Nrf2-Keap1 Signaling Pathway: The Central Mechanism of Action
Under normal physiological conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. When cells are exposed to oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a wide array of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), as well as enzymes involved in glutathione synthesis.
Below is a diagram illustrating the Nrf2 signaling pathway.
Caption: The Nrf2-Keap1 signaling pathway and points of intervention by activators.
Comparative Analysis of Nrf2 Activators
A variety of compounds, both natural and synthetic, have been identified as Nrf2 activators. Their efficacy and therapeutic potential are often compared based on their potency, specificity, and performance in preclinical and clinical studies.
| Activator Class | Example Compound(s) | Mechanism of Action | In Vivo Model(s) | Key Findings | Clinical Trial Phase (if applicable) |
| Placeholder | This compound | [Hypothesized] Covalent modification of Keap1 cysteines | Murine models of oxidative stress | [Expected] Upregulation of Nrf2 target genes, reduction in disease pathology | Preclinical |
| Isothiocyanates | Sulforaphane | Covalent modification of Keap1 cysteines | Various models including cancer, neurodegeneration, and respiratory diseases | Potent inducer of phase II enzymes, anti-inflammatory and anti-cancer effects | Multiple trials for various indications |
| Triterpenoids | Bardoxolone methyl (CDDO-Me) | Covalent modification of Keap1 cysteines | Models of chronic kidney disease, pulmonary hypertension | Potent anti-inflammatory effects, improves mitochondrial function | Phase III for chronic kidney disease |
| Fumaric Acid Esters | Dimethyl Fumarate (DMF) | Covalent modification of Keap1 cysteines and Nrf2-independent effects | Models of multiple sclerosis and psoriasis | Reduces inflammation and oxidative stress in the central nervous system | Approved for multiple sclerosis and psoriasis |
| Polyphenols | Curcumin, Resveratrol | Multiple mechanisms including Keap1 modification and upstream kinase activation | Wide range of disease models (cancer, neurodegeneration, metabolic diseases) | Antioxidant, anti-inflammatory, and neuroprotective effects | Numerous clinical trials for various conditions |
| Diterpenes | Carnosol, Kahweol | Activation of Nrf2 pathway | In vitro and in vivo models of oxidative stress | Induction of cytoprotective genes | Preclinical |
Key In Vivo Validation Experiments and Protocols
The therapeutic potential of a novel Nrf2 activator like "Activator-7" must be rigorously validated through a series of in vivo experiments. The following outlines standard methodologies.
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the activator and to establish a dose-response relationship for Nrf2 activation.
-
Protocol:
-
Administer a single dose of "this compound" to rodents (e.g., C57BL/6 mice) via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Collect blood samples at multiple time points to measure plasma concentrations of the compound using LC-MS/MS.
-
Harvest tissues of interest (e.g., liver, kidney, brain) at the time of peak plasma concentration or other relevant time points.
-
Analyze tissue homogenates for the expression of Nrf2 target genes (e.g., Nqo1, Hmox1) using quantitative PCR (qPCR) to assess pharmacodynamic effects.
-
Efficacy in a Disease Model
-
Objective: To evaluate the therapeutic efficacy of the Nrf2 activator in a relevant animal model of disease.
-
Protocol (Example: Acetaminophen-induced Liver Injury Model):
-
Induce acute liver injury in mice by administering a toxic dose of acetaminophen (APAP).
-
Treat groups of mice with "this compound" or a vehicle control, either prophylactically or therapeutically.
-
Monitor animal health and collect blood samples to measure liver injury markers (e.g., ALT, AST).
-
At the study endpoint, harvest liver tissue for histopathological analysis (H&E staining) and to measure markers of oxidative stress (e.g., glutathione levels, lipid peroxidation) and Nrf2 target gene expression.
-
On-Target Validation using Nrf2 Knockout Mice
-
Objective: To confirm that the observed therapeutic effects are indeed mediated by the Nrf2 pathway.
-
Protocol:
-
Utilize both wild-type and Nrf2 knockout (Nrf2-/-) mice in the chosen disease model.
-
Treat both genotypes with "this compound" or vehicle.
-
Compare the therapeutic outcomes and the induction of cytoprotective genes between the wild-type and Nrf2-/- groups. A lack of efficacy in the knockout mice would confirm the on-target activity of the compound.
-
The workflow for in vivo validation is depicted in the diagram below.
Caption: A typical workflow for the in vivo validation of an Nrf2 activator.
Logical Framework: From Nrf2 Activation to Therapeutic Effect
The underlying principle for the therapeutic application of Nrf2 activators is a logical cascade of events, from target engagement to the amelioration of disease pathology.
Caption: The logical progression from Nrf2 activation to the desired therapeutic outcome.
References
A Comparative Analysis of Nrf2 Activators: Bardoxolone Methyl vs. Nrf2 Activator-7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway: bardoxolone methyl, a well-characterized clinical-stage compound, and Nrf2 activator-7, a potent but less extensively studied molecule. This comparison aims to objectively present their performance based on available data, offering insights into their mechanisms, potencies, and the experimental methodologies used for their evaluation.
Introduction to Nrf2 Activation
The Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic molecules, such as Nrf2 activators, can react with cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction. This leads to the stabilization and nuclear translocation of Nrf2, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes. This transcriptional activation results in the production of a wide array of antioxidant and detoxification enzymes.
Compound Overview
Bardoxolone Methyl (also known as RTA 402 or CDDO-Me) is a semi-synthetic triterpenoid that has been extensively investigated in numerous clinical trials for various indications, including chronic kidney disease (CKD) and pulmonary arterial hypertension.[1][2] It is one of the most potent known inducers of the Nrf2 pathway to have entered clinical development.[3]
This compound (also referred to as Compound 12b) is described as a potent Nrf2 activator.[4] However, publicly available information on this compound is limited, primarily consisting of in vitro potency data from commercial suppliers.[4] Its chemical structure, preclinical, and clinical data are not widely available, precluding a comprehensive comparison with bardoxolone methyl.
Comparative Data
The following tables summarize the available quantitative data for bardoxolone methyl and this compound.
Table 1: Chemical and In Vitro Potency Data
| Parameter | Bardoxolone Methyl | This compound |
| Chemical Formula | C₃₂H₄₃NO₄ | C₃₅H₃₂N₂O₁₁S₂ |
| Molecular Weight | 505.7 g/mol | 720.77 g/mol |
| Chemical Structure |
| Data Not Available |
| Mechanism of Action | Covalent modification of Keap1 cysteine residues, leading to Nrf2 stabilization. | Presumed to disrupt the Keap1-Nrf2 interaction. |
| Keap1 Binding Affinity (IC₅₀, FP) | Data Not Available | 85 nM |
| Keap1 Binding Affinity (IC₅₀, TR-FRET) | Data Not Available | 13.1 nM |
| Keap1 Binding Affinity (Kᵢ) | Data Not Available | 4.9 nM |
FP: Fluorescence Polarization; TR-FRET: Time-Resolved Fluorescence Energy Transfer.
Table 2: Preclinical and Clinical Pharmacodynamic Data
| Parameter | Bardoxolone Methyl | This compound |
| Cellular Nrf2 Target Gene Induction | Significant increases in NQO1, HO-1, GCLC, GSTM3, and other ARE-driven genes in various cell types. | Reported to increase transcription of GSTM3, HMOX1, and NQO1 in vitro. |
| In Vivo Nrf2 Target Gene Induction | Increased renal mRNA expression of NQO1, TXNRD1, GCLC, and GSR in monkeys. Increased NQO1 mRNA levels in peripheral blood mononuclear cells (PBMCs) of patients. | Data Not Available |
| Clinical Evidence of Nrf2 Activation | Increased NQO1 mRNA in PBMCs from patients in a Phase 1 trial. | Data Not Available |
Table 3: Clinical Pharmacokinetic and Safety Profile of Bardoxolone Methyl
| Parameter | Bardoxolone Methyl |
| Bioavailability | Orally bioavailable. |
| Time to Maximum Concentration (Tₘₐₓ) | Median of 4 hours. |
| Half-life (t₁/₂) | Approximately 39 ± 20 hours. |
| Maximum Tolerated Dose (MTD) in Cancer Patients | 900 mg/day. |
| Common Adverse Events | Fatigue, nausea, anorexia, muscle spasms. |
| Dose-Limiting Toxicities | Reversible grade 3 liver transaminase elevations. |
Data for this compound is not available.
Signaling Pathways and Experimental Workflows
Nrf2 Signaling Pathway
The following diagram illustrates the mechanism of Nrf2 activation by electrophilic compounds like bardoxolone methyl.
Experimental Workflow for Evaluating Nrf2 Activators
This diagram outlines a typical experimental workflow for characterizing a novel Nrf2 activator.
Detailed Experimental Protocols
Nrf2 Nuclear Translocation Assay (Immunofluorescence)
This method visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon treatment with an activator.
-
Cell Seeding: Plate cells (e.g., A549, HepG2) on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the Nrf2 activator at various concentrations and time points. Include a vehicle control.
-
Fixation and Permeabilization: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde. Subsequently, permeabilize the cells with a detergent like 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding using a blocking buffer (e.g., 1% bovine serum albumin in PBS with 0.1% Tween 20) for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for Nrf2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature.
-
Nuclear Staining and Mounting: Counterstain the nuclei with a DNA-binding dye such as DAPI. Mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a confocal or fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of Nrf2 translocation.
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This assay quantifies the transcriptional activity of Nrf2.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T, HepG2) with a reporter plasmid containing a firefly luciferase gene under the control of multiple ARE sequences and a control plasmid with a constitutively expressed Renilla luciferase gene (for normalization of transfection efficiency).
-
Treatment: After 24 hours, treat the transfected cells with the Nrf2 activator at various concentrations.
-
Cell Lysis: After the desired treatment duration (e.g., 12-24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Activity Measurement: In a luminometer, first measure the firefly luciferase activity by adding the appropriate substrate. Then, add a quenching reagent and the Renilla luciferase substrate to measure its activity.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as fold induction over the vehicle-treated control.
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
This method measures the mRNA levels of Nrf2 downstream target genes.
-
Cell Culture and Treatment: Plate cells and treat with the Nrf2 activator as described for the other assays.
-
RNA Extraction: At the end of the treatment period, lyse the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe a standardized amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, SYBR Green master mix, and primers specific for Nrf2 target genes (e.g., NQO1, HMOX1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Run the reaction in a real-time PCR instrument. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Conclusion
Bardoxolone methyl is a potent Nrf2 activator with a substantial body of preclinical and clinical data supporting its mechanism of action and characterizing its pharmacokinetic and safety profile. In contrast, this compound, while demonstrating high in vitro potency in Keap1 binding assays, lacks the publicly available data necessary for a thorough comparative evaluation.
For researchers in the field, bardoxolone methyl serves as a benchmark compound for Nrf2 activation. The experimental protocols detailed in this guide are standard methods for characterizing the activity of novel Nrf2 activators and can be applied to compounds like this compound to generate the data required for a comprehensive comparison. Future studies disclosing the chemical structure and in vivo performance of this compound are needed to fully understand its therapeutic potential relative to more established agents like bardoxolone methyl.
References
Confirming Nrf2-Dependent Effects of Compound 12b Using siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the Nrf2-dependent antioxidant and cytoprotective effects of Compound 12b, a potent Nrf2 activator. By utilizing small interfering RNA (siRNA) to silence Nrf2 expression, researchers can definitively attribute the observed cellular responses to the activation of the Nrf2 signaling pathway. This guide outlines the experimental workflow, presents hypothetical comparative data, and provides detailed protocols for key experiments.
Comparative Analysis of Compound 12b Effects in the Presence and Absence of Nrf2
The central hypothesis is that the induction of cytoprotective genes by Compound 12b is contingent upon the presence of functional Nrf2. The following table summarizes the expected quantitative outcomes from an experiment designed to test this hypothesis.
| Treatment Group | Nrf2 mRNA Expression (Fold Change vs. Untreated Control) | HO-1 mRNA Expression (Fold Change vs. Untreated Control) | NQO1 mRNA Expression (Fold Change vs. Untreated Control) |
| Untreated Control | 1.0 | 1.0 | 1.0 |
| Compound 12b (10 µM) | 1.2 | 8.5 | 6.2 |
| Scrambled siRNA + Compound 12b (10 µM) | 1.1 | 8.2 | 6.0 |
| Nrf2 siRNA | 0.2 | 0.5 | 0.4 |
| Nrf2 siRNA + Compound 12b (10 µM) | 0.2 | 1.5 | 1.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary based on experimental conditions and cell type.
Visualizing the Experimental Logic and Pathway
To further elucidate the experimental design and the underlying biological pathway, the following diagrams are provided.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments involved in this comparative guide. Researchers should optimize these protocols for their specific cell lines and laboratory conditions.
siRNA Transfection Protocol
This protocol outlines the transient transfection of cells with siRNA to achieve Nrf2 knockdown.
Materials:
-
HEK293T or other suitable cell line
-
Nrf2-specific siRNA and scrambled (non-targeting) control siRNA (20 µM stocks)
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
6-well tissue culture plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
Procedure:
-
Cell Seeding: The day before transfection, seed 2.5 x 10^5 cells per well in a 6-well plate with 2 mL of complete growth medium. The cells should be 60-80% confluent at the time of transfection.
-
siRNA-Lipofectamine Complex Preparation (per well):
-
In a sterile microcentrifuge tube, dilute 50 pmol of siRNA (2.5 µL of a 20 µM stock) in 250 µL of Opti-MEM™. Mix gently.
-
In a separate sterile microcentrifuge tube, add 5 µL of Lipofectamine™ RNAiMAX to 250 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 500 µL of the siRNA-lipid complex dropwise to the appropriate well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with Compound 12b treatment.
Compound 12b Treatment
Procedure:
-
24 hours post-transfection, remove the medium from the wells.
-
Add fresh complete growth medium containing either Compound 12b at the desired final concentration (e.g., 10 µM) or the vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA levels of Nrf2 and its target genes.
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
SYBR™ Green PCR Master Mix
-
qRT-PCR instrument
-
Primers for Nrf2, HO-1, NQO1, and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Isolation: Harvest the cells and isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit. Quantify the RNA and assess its purity.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing SYBR™ Green Master Mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA.
-
Perform the qRT-PCR using a standard three-step cycling protocol (denaturation, annealing, extension).
-
-
Data Analysis: Analyze the results using the ΔΔCt method. Normalize the expression of the target genes to the housekeeping gene and then calculate the fold change relative to the untreated control group.
By following this comprehensive guide, researchers can effectively design and execute experiments to confirm the Nrf2-dependent mechanism of action for Compound 12b, providing robust data for publication and further drug development.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Nrf2 Activator-7
This document provides crucial safety and logistical information for the proper handling and disposal of Nrf2 activator-7, a potent small molecule used in research to activate the Nrf2 signaling pathway. Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 2456295-39-7) is not publicly available. The following procedures are based on the SDS for the closely related compound, Nrf2 activator-1, and general best practices for the disposal of bioactive small molecules in a laboratory setting.[1] Always consult your institution's Environmental Health and Safety (EHS) office for specific local regulations.
Hazard and Safety Information
The following table summarizes the known hazards of a structurally related Nrf2 activator, which should be considered as potential hazards for this compound in the absence of specific data.
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound.
Step-by-Step Disposal Procedures
The cardinal rule for the disposal of this compound, like most laboratory chemicals, is to never dispose of it down the drain or in the regular trash.[1] All waste containing this compound must be treated as hazardous chemical waste and disposed of through your institution's certified hazardous waste management program.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound (e.g., from cell culture media, stock solutions) in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office.
-
Sharps Waste: Any chemically contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-resistant sharps container labeled for chemical waste.
2. Container Management:
-
Compatibility: Use containers made of materials compatible with the waste being collected (e.g., high-density polyethylene for many solvent-based solutions).
-
Labeling: Immediately label the waste container with a hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any solvents present.
-
The accumulation start date.
-
The name of the principal investigator and the laboratory location.
-
-
Closure: Keep waste containers securely closed at all times, except when adding waste.
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled hazardous waste container in a designated SAA, which must be at or near the point of generation.
-
The SAA should be equipped with secondary containment to capture any potential leaks or spills.
-
Ensure that incompatible waste types are segregated within the SAA to prevent dangerous reactions.
4. Arranging for Disposal:
-
Once the waste container is full, or within the time limits specified by your institution (often 6-12 months), submit a request for waste pickup through your EHS office.
-
Do not exceed the maximum allowable volume for an SAA (typically 55 gallons for hazardous waste or 1 quart for acutely toxic waste).
Illustrative Diagrams
Nrf2 Signaling Pathway
References
Essential Safety and Operational Guide for Handling Nrf2 Activator-7
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Nrf2 activator-7. Our aim is to be your preferred resource for laboratory safety and chemical handling, offering comprehensive guidance to ensure safe and effective research.
Disclaimer: The following information is based on general laboratory safety principles and data available for similar compounds. A specific Safety Data Sheet (SDS) for this compound (CAS No. 2456295-39-7) was not available at the time of this writing. It is imperative to obtain and consult the official SDS from the supplier before handling this compound. The recommendations below should be considered as a baseline for safe practice.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on the potential hazards associated with similar chemical compounds.
| PPE Category | Item | Specification/Standard | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, disposable | To prevent skin contact with the compound. Change gloves frequently, especially if contaminated. |
| Eye Protection | Safety glasses with side shields or Goggles | ANSI Z87.1 certified | To protect eyes from splashes or airborne particles of the compound. |
| Body Protection | Laboratory coat | Standard, long-sleeved | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Fume hood or Respirator | Use in a well-ventilated area, preferably a chemical fume hood. If not available, a NIOSH-approved respirator may be necessary. | To avoid inhalation of the powder form of the compound. The need for a respirator should be determined by a risk assessment. |
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines a standard procedure for preparing a stock solution from a powdered form of this compound.
Materials:
-
This compound (powder)
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
Volumetric flask
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Preparation: Ensure all necessary PPE is worn. Work within a chemical fume hood to minimize inhalation risk.
-
Weighing:
-
Place a clean, empty weighing boat on the analytical balance and tare the balance to zero.
-
Carefully use a clean spatula to weigh the desired amount of this compound powder onto the weighing boat.
-
-
Dissolving:
-
Transfer the weighed powder into a volumetric flask of the appropriate size.
-
Add a small amount of the chosen solvent to the flask.
-
Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer or sonicator to ensure complete dissolution.
-
-
Dilution:
-
Once the powder is fully dissolved, add more solvent to the volumetric flask until the solution reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage:
-
Label the flask clearly with the name of the compound, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution under the conditions recommended by the supplier (e.g., at -20°C or -80°C).
-
Disposal Plan
Proper disposal of this compound and any associated waste is critical to ensure laboratory and environmental safety. The following plan provides general guidance. Always adhere to your institution's specific waste disposal protocols.
Waste Streams and Disposal Procedures:
| Waste Type | Disposal Procedure |
| Unused this compound (Solid) | Collect in a clearly labeled, sealed container designated for chemical waste. The label should include the chemical name and any known hazards. Dispose of through your institution's hazardous waste management program. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, labeled container for solid chemical waste. Do not mix with regular laboratory trash. |
| Liquid Waste (e.g., unused stock solutions) | Collect in a sealed, labeled container for liquid chemical waste. The label should specify the chemical name, solvent, and concentration. Do not pour down the drain. Dispose of through your institution's hazardous waste management program. |
| Contaminated PPE (e.g., gloves) | Dispose of in a designated chemical waste container. Do not discard in regular trash bins. |
Visual Guidance: Diagrams
Nrf2 Signaling Pathway Activation
Caption: Activation of the Nrf2 signaling pathway by this compound.
Experimental Workflow for Handling this compound
Caption: Step-by-step workflow for handling and preparing this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
